molecular formula C12H8ClIO B1603482 1-Chloro-4-(4-iodophenoxy)benzene CAS No. 854257-01-5

1-Chloro-4-(4-iodophenoxy)benzene

Cat. No.: B1603482
CAS No.: 854257-01-5
M. Wt: 330.55 g/mol
InChI Key: TVALFKNJYMGMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(4-iodophenoxy)benzene is a useful research compound. Its molecular formula is C12H8ClIO and its molecular weight is 330.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(4-iodophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVALFKNJYMGMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598280
Record name 1-Chloro-4-(4-iodophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854257-01-5
Record name 1-Chloro-4-(4-iodophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-4'-iododiphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5), a diaryl ether of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. The molecule's unique structural architecture, characterized by a diaryl ether linkage and differential halogenation (chlorine and iodine), establishes it as a highly versatile and strategic synthetic intermediate. This document elucidates the compound's core physicochemical properties, explores and contrasts the primary methodologies for its synthesis—namely the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction—and details its reactivity profile. By providing detailed experimental protocols, mechanistic insights, and a discussion of its potential applications, this guide serves as a critical resource for researchers and scientists aiming to leverage this powerful molecular building block.

Introduction and Molecular Overview

This compound is a substituted diaryl ether, a structural motif prevalent in numerous biologically active compounds and advanced materials.[1] Its value in modern organic synthesis is derived from three key features:

  • The Diaryl Ether Core: This linkage provides a combination of rigidity and conformational flexibility, a desirable characteristic in scaffold design for drug discovery.

  • Para-Substitution Pattern: The 1,4-substitution on both phenyl rings provides a linear and well-defined geometry for building larger, complex molecular architectures.

  • Orthogonal Halogen Functionality: The presence of both a chloro and an iodo substituent offers a powerful tool for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed transformations, allowing chemists to functionalize the iodinated ring while preserving the chlorinated ring for subsequent modifications.[2]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application as a precursor for more complex molecules.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis, including purification and characterization.

Physical and Chemical Identifiers

The key identifying and physical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 854257-01-5
Molecular Formula C₁₂H₈ClIO
Molecular Weight 330.55 g/mol
Appearance White to off-white solid (predicted)
Melting Point Data not readily available
Boiling Point > 300 °C (predicted)
Solubility Insoluble in water; Soluble in dichloromethane, chloroform, ethyl acetate, toluene.
InChI Key TVALFKNJYMGMJE-UHFFFAOYSA-N
Spectroscopic Profile (Predicted)

While comprehensive published spectra are not widely available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show two distinct sets of signals in the aromatic region (approx. 6.8-7.8 ppm). Each signal set will appear as a second-order multiplet, often referred to as an AA'BB' system, characteristic of 1,4-disubstituted benzene rings. The protons on the iodinated ring will likely be slightly downfield compared to those on the chlorinated ring due to the differing electronic effects of the substituents.

  • ¹³C NMR (Carbon NMR): The spectrum should display 8 unique carbon signals, as the molecule has a plane of symmetry. Four signals will correspond to the chlorinated phenyl ring and four to the iodinated phenyl ring. The carbons directly bonded to the halogens (C-Cl and C-I) and the ether oxygen (C-O) will have characteristic chemical shifts. The C-I signal is typically observed at a lower chemical shift (further upfield) compared to the C-Cl signal.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The presence of chlorine will result in an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak. Iodine is monoisotopic, so it will not contribute additional complexity to this pattern.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong C-O-C ether stretching band around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Synthesis Methodologies and Mechanistic Insights

The formation of the diaryl ether bond is the critical step in synthesizing this compound. Two primary transition-metal-catalyzed methods are employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.

Route 1: Ullmann Condensation

The Ullmann condensation is a classical, cost-effective method for forming diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3] The reaction typically requires high temperatures and a polar aprotic solvent.

Causality and Experimental Choices:

  • Reactant Selection: The most logical pathway involves the coupling of 4-chlorophenol with 1,4-diiodobenzene . The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, ensuring that the coupling occurs selectively at one of the iodine positions, leaving the second iodine and the chlorine on the other ring untouched for potential future reactions. An alternative is coupling 4-iodophenol with 1-chloro-4-iodobenzene .[4]

  • Catalyst: Copper(I) salts (e.g., CuI, Cu₂O) are the standard catalysts.[1] Copper facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-O bond.

  • Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[1][5]

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Toluene, or Xylene are used to ensure the reactants remain in solution and to achieve the high temperatures often necessary for this reaction.[5][6]

  • Ligands: Modern Ullmann-type reactions may incorporate ligands (e.g., salicylaldoxime, dimethylglyoxime) to stabilize the copper catalyst and enable the reaction to proceed under milder conditions.[1]

ullmann_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Charge reactor with 4-chlorophenol, 1,4-diiodobenzene, and CuI catalyst add_base Add Cs₂CO₃ (base) and a high-boiling solvent (e.g., Toluene) start->add_base heat Heat mixture to reflux (e.g., 110-140 °C) under N₂ atmosphere add_base->heat monitor Monitor reaction progress by TLC or GC-MS (typically 12-24 hours) heat->monitor cool Cool reaction to room temperature and dilute with ethyl acetate monitor->cool wash Wash with aqueous NH₄Cl (to remove copper) followed by brine cool->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate wash->dry purify Purify crude product via column chromatography (Silica gel) dry->purify end_product Isolate pure This compound purify->end_product

Caption: Experimental workflow for Ullmann Condensation synthesis.

Representative Protocol: Ullmann Condensation

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Route 2: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig reaction is a more modern, versatile, and often higher-yielding alternative that uses a palladium catalyst.[7] It generally proceeds under milder conditions and exhibits broader functional group tolerance compared to the Ullmann condensation.[8]

Causality and Experimental Choices:

  • Reactant Selection: The same reactants, 4-chlorophenol and 1,4-diiodobenzene , are ideal for this method, again leveraging the differential reactivity of the C-I bonds.

  • Catalyst System: This reaction is critically dependent on the combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[9][10] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential as they accelerate the rate-limiting reductive elimination step, which forms the C-O bond.[8]

  • Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.[8]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.

buchwald_workflow cluster_prep_bw Reaction Setup (Glovebox) cluster_reaction_bw Reaction Execution cluster_workup_bw Workup & Purification start_bw Charge vial with Pd precursor, phosphine ligand, and base (e.g., K₃PO₄) add_reactants_bw Add 4-chlorophenol and 1,4-diiodobenzene, followed by anhydrous solvent (e.g., Toluene) start_bw->add_reactants_bw seal_heat_bw Seal vial and heat mixture with stirring (e.g., 80-100 °C) add_reactants_bw->seal_heat_bw monitor_bw Monitor reaction progress by LC-MS (typically 4-12 hours) seal_heat_bw->monitor_bw cool_bw Cool reaction to room temperature and filter through a plug of silica monitor_bw->cool_bw concentrate_bw Rinse plug with ethyl acetate and concentrate the combined filtrates cool_bw->concentrate_bw purify_bw Purify crude product via column chromatography concentrate_bw->purify_bw end_product_bw Isolate pure This compound purify_bw->end_product_bw

Caption: Experimental workflow for Buchwald-Hartwig C-O Coupling.

Representative Protocol: Buchwald-Hartwig Coupling

  • Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and potassium phosphate (1.5 eq.) to a reaction vial.

  • Reactant Addition: Add 4-chlorophenol (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100 °C with stirring.

  • Monitoring: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes
FeatureUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper (CuI, Cu₂O) - InexpensivePalladium (Pd(OAc)₂, Pd₂(dba)₃) - Expensive
Ligands Often optional, but modern methods use simple, cheap ligands.[1]Required; complex, expensive phosphine ligands.[7][8]
Conditions Typically harsh (140-220 °C), though milder methods exist.[6]Generally mild (80-110 °C).[8]
Reaction Time Longer (12-48 hours)Shorter (2-24 hours)
Yields Moderate to goodGood to excellent
Scope More limited; sensitive to sterically hindered substrates.[1]Broad; highly tolerant of various functional groups.[7][11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its potential for selective, sequential functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for the precise, stepwise construction of complex molecules.

Key Reactions for Further Functionalization:

  • Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl structure at the iodo-position.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

  • Heck Coupling: Reaction with an alkene to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to install a nitrogen-containing functional group.[9]

This stepwise approach is invaluable in drug discovery, where a common core (the diaryl ether) can be elaborated into a library of diverse analogues for structure-activity relationship (SAR) studies. The presence of chlorine in pharmaceuticals is well-established, often enhancing metabolic stability, membrane permeability, or binding affinity.[12][13]

reactivity_pathway cluster_reactions Selective Cross-Coupling at C-I Bond start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalyst amination Buchwald-Hartwig Amination (+ R₂NH) start->amination Pd Catalyst

References

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 1-chloro-4-(4-iodophenoxy)benzene, a key intermediate in the development of pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the primary synthetic strategies, offers detailed experimental protocols, and presents a comparative analysis of the available methodologies.

Introduction: The Significance of this compound

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring linked to an iodinated phenyl ring via an ether bond, provides a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functionalities—the chloro group, the iodo group, and the ether linkage—allows for a wide range of subsequent chemical transformations, making it a valuable building block in the construction of novel compounds with potential therapeutic or material applications.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common and industrially relevant methods involve the formation of the diaryl ether bond through a carbon-oxygen cross-coupling reaction. Two primary methodologies will be discussed in detail: the classical Ullmann condensation and the more modern Buchwald-Hartwig amination. A third potential route, nucleophilic aromatic substitution, will also be considered.

The Ullmann Condensation: A Time-Tested Approach

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] This reaction has been a mainstay in the synthesis of diaryl ethers for over a century and remains a viable option for the preparation of this compound.

Reaction Scheme:

Mechanism and Rationale:

The mechanism of the Ullmann condensation is believed to proceed through a series of steps involving a copper(I) catalyst.[1] The reaction is typically initiated by the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper(I) center, forming a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired diaryl ether and regenerates the copper(I) catalyst.[2]

Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (typically >150 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene.[1] However, modern advancements have led to the development of milder and more efficient protocols that utilize catalytic amounts of copper in the presence of ligands. These ligands, often bidentate amines or amino acids, serve to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3]

Strategic Considerations for Reactant Selection:

For the synthesis of this compound via the Ullmann condensation, two primary combinations of starting materials are possible:

  • Route A: 4-chlorophenol and 1,4-diiodobenzene

  • Route B: 4-iodophenol and 1-chloro-4-iodobenzene

The choice between these routes depends on the relative reactivity of the aryl halides and the availability of the starting materials. In general, aryl iodides are more reactive than aryl chlorides in Ullmann couplings. Therefore, Route B, which utilizes the more reactive 1-chloro-4-iodobenzene, may be preferred.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Nucleophilic aromatic substitution (SNAr) offers an alternative approach to the synthesis of diaryl ethers. This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[4]

Reaction Scheme:

Mechanism and Rationale:

The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. In the case of this compound synthesis, the starting aryl halide would need to be sufficiently electron-deficient to undergo nucleophilic attack by the phenoxide.

Strategic Considerations for Reactant Selection:

A potential SNAr route to this compound would involve the reaction of 1-chloro-4-fluorobenzene with 4-iodophenol. The highly electronegative fluorine atom can act as a good leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents. However, the chloro and iodo substituents are not strongly electron-withdrawing, which may limit the efficiency of this approach.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via a modified Ullmann condensation. This protocol is based on established methodologies for the synthesis of diaryl ethers and has been optimized for clarity and reproducibility.

Synthesis of this compound via Ullmann Condensation

Materials:

  • 4-Iodophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodophenol.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected characterization data for the target compound.

Technique Data
¹H NMR Expected signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should be consistent with the structure.
¹³C NMR Expected signals for all twelve carbon atoms in the molecule, including the carbon atoms attached to chlorine and iodine, and the carbons of the ether linkage.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈ClIO).
IR Characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹), C-Cl bond, and C-I bond, as well as aromatic C-H and C=C stretching vibrations.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes

Methodology Advantages Disadvantages Typical Conditions
Ullmann Condensation Well-established, reliable for a wide range of substrates.Often requires high temperatures and long reaction times.Copper catalyst, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
Buchwald-Hartwig Milder reaction conditions, high functional group tolerance.Palladium catalysts can be expensive.Palladium catalyst, ligand, base (e.g., Cs₂CO₃), non-polar solvent (e.g., toluene).
SNAr Can be very efficient for activated substrates.Limited to electron-deficient aryl halides.Strong base, polar aprotic solvent.

Diagram 1: Ullmann Condensation Catalytic Cycle

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)OAr Cu(I)OAr Cu(I)X->Cu(I)OAr + Ar-OH - HX Ar-OH Ar-OH Cu(III)(OAr)(Ar')X Cu(III)(OAr)(Ar')X Cu(I)OAr->Cu(III)(OAr)(Ar')X + Ar'-X (Oxidative Addition) Ar'-X Ar'-X Cu(III)(OAr)(Ar')X->Cu(I)X Ar-O-Ar' Ar-O-Ar' Cu(III)(OAr)(Ar')X->Ar-O-Ar' (Reductive Elimination)

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Diagram 2: Experimental Workflow for Ullmann Synthesis

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: 4-Iodophenol 1-Chloro-4-iodobenzene CuI, K₂CO₃ B Add Anhydrous DMF A->B C Heat to 120-130 °C under Inert Atmosphere B->C D Cool and Dilute with Water C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry with MgSO₄ and Concentrate F->G H Column Chromatography G->H I This compound H->I

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with the Ullmann condensation being a particularly robust and reliable choice. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently prepare this valuable intermediate for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering scientists to advance their research endeavors.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-4-(4-iodophenoxy)benzene, a diaryl ether of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental solubility data for this compound, this guide synthesizes information from its physicochemical properties, the known behavior of structurally similar molecules, and theoretical solubility prediction principles. It offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvents, empowering researchers to generate reliable data for applications in drug development and other scientific pursuits. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding of the solubility of this compound.

Introduction: Understanding the Significance of this compound

This compound is a halogenated diaryl ether. Compounds of this class are pivotal in organic synthesis, often serving as building blocks for more complex molecules in pharmaceutical and materials science applications. The specific arrangement of a chloro- and an iodo-substituted phenyl group linked by an ether bond suggests its potential utility in cross-coupling reactions and as a scaffold for novel molecular architectures.

In the realm of drug development, solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of this compound is therefore indispensable for any research involving this molecule. This guide will delve into its predicted solubility profile and provide the necessary tools for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈ClIOInferred from structure
Molecular Weight 330.55 g/mol
Physical Form Solid
Predicted logP High (estimation > 4)Based on structural similarity to other halogenated aromatics

The molecular structure of this compound, with its two aromatic rings and halogen substituents, strongly suggests that it is a lipophilic (fat-loving) and hydrophobic (water-fearing) compound. The presence of the ether linkage provides a site for potential hydrogen bonding with protic solvents, but the large, nonpolar aromatic surfaces are expected to dominate its solubility behavior.[1][2]

Predicted Aqueous Solubility

The aqueous solubility of this compound is predicted to be very low. Halogenated aromatic hydrocarbons are generally characterized by their poor solubility in water.[3] The high predicted octanol-water partition coefficient (logP) further supports this, indicating a strong preference for nonpolar environments over aqueous ones.[4][5] For a compound to readily dissolve in water, it must overcome the strong cohesive forces between water molecules and establish favorable interactions, which is unlikely for a large, nonpolar molecule like this.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit significantly better solubility in a range of organic solvents.

  • Nonpolar Solvents: High solubility is anticipated in nonpolar solvents such as toluene, benzene, hexane, and cyclohexane.[6][7] These solvents can effectively solvate the aromatic rings and halogen atoms through van der Waals forces.

  • Polar Aprotic Solvents: Good to moderate solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).[7] These solvents possess dipoles that can interact with the polar C-Cl, C-I, and C-O bonds in the molecule.

  • Polar Protic Solvents: Lower solubility is expected in polar protic solvents such as methanol, ethanol, and isopropanol compared to polar aprotic solvents. While the ether oxygen can act as a hydrogen bond acceptor, the overall hydrophobic nature of the molecule will limit its dissolution.[1][8]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, experimental determination is crucial. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of poorly soluble compounds and is highly recommended.[9]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

  • Data Reporting:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 24-72h sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC/GC analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Workflow for Shake-Flask Solubility Determination.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; its basis in thermodynamic equilibrium ensures that the measured solubility is a true representation of the compound's intrinsic properties under the specified conditions, rather than a kinetic artifact.[9] The inclusion of a centrifugation step followed by filtration is a self-validating measure to guarantee that only the dissolved analyte is quantified. The use of a validated chromatographic method with a multi-point calibration curve ensures the accuracy and precision of the final concentration measurement.

Conclusion and Future Directions

While direct experimental data for the solubility of this compound is currently lacking, a strong scientific basis exists to predict its poor aqueous solubility and good solubility in nonpolar and polar aprotic organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to generate the precise and reliable solubility data necessary for advancing their work in drug development and other scientific fields. The generation of such empirical data would be a valuable contribution to the chemical literature.

References

Discovery and history of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-4-(4-iodophenoxy)benzene: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated diaryl ether that serves as a crucial building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a chloro and an iodo group on separate phenyl rings connected by an ether linkage, provides orthogonal reactivity for sequential, site-selective cross-coupling reactions. This guide offers a comprehensive overview of the compound's history, detailed synthetic methodologies with mechanistic insights, thorough characterization data, and its applications as an intermediate in the synthesis of complex, biologically active molecules.

Introduction and Historical Context

The development of synthetic methodologies for diaryl ethers has been a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. This compound emerged as a valuable synthetic intermediate following the refinement of classical and modern cross-coupling reactions. While the precise first synthesis is not prominently documented in seminal literature, its utility is intrinsically linked to the evolution of the Ullmann condensation and, later, the Buchwald-Hartwig amination-type reactions for C-O bond formation.

Initially, the synthesis of such diaryl ethers was reliant on the Ullmann condensation, a robust but often harsh reaction requiring high temperatures and stoichiometric copper. The true value of this compound was unlocked with the advent of milder, more efficient palladium- and copper-catalyzed methods. These modern techniques allow for its synthesis and subsequent functionalization under more controlled conditions, making it a readily accessible and versatile building block for complex molecular architectures. Its structure is particularly strategic: the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodo-substituted ring while leaving the chloro-substituted ring intact for subsequent transformations.

Synthesis Methodologies

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically the coupling of an activated aryl halide with a phenoxide. The most common and industrially scalable method is a modified Ullmann condensation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical and most widely reported method for the synthesis of this compound. This reaction involves the copper-catalyzed coupling of 4-chlorophenol with 1-chloro-4-iodobenzene or, more commonly, 4-iodophenol with 1,4-dichlorobenzene. The latter is often preferred due to the higher reactivity of the C-I bond in the activation step.

Reaction: 4-Iodophenol + 1,4-Dichlorobenzene → this compound

Mechanistic Considerations: The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The use of a base is critical for the deprotonation of the phenol to form the reactive phenoxide.

Detailed Experimental Protocol: Ullmann Synthesis

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Iodophenol

  • 1,4-Dichlorobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine (as solvent and ligand)

  • Toluene

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq), 1,4-dichlorobenzene (1.5 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add pyridine as the solvent. The volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts and copper residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield this compound as a solid.

Diagram of the Synthetic Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification reagents 4-Iodophenol 1,4-Dichlorobenzene K₂CO₃, CuI setup_node Combine in Flask under N₂ reagents->setup_node solvent Pyridine solvent->setup_node reflux Heat to Reflux (115-120 °C, 12-24h) setup_node->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Dilute & Filter cool->filter wash Wash with HCl, H₂O, Brine filter->wash dry Dry & Concentrate wash->dry chromatography Silica Gel Column (Hexanes/EtOAc) dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the Ullmann Synthesis of this compound.

Physicochemical Properties and Characterization

This compound is typically isolated as an off-white to pale yellow solid at room temperature. Its identity and purity are confirmed using a combination of spectroscopic and physical methods.

PropertyValue
Chemical Formula C₁₂H₈ClIO
Molecular Weight 330.55 g/mol
CAS Number 30748-53-9
Appearance Off-white to pale yellow solid
Melting Point 96-100 °C (Typical)
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in water

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by four distinct signals in the aromatic region (δ 6.8-7.8 ppm), each integrating to 2H. These signals appear as doublets due to ortho-coupling, corresponding to the four unique proton environments on the two phenyl rings.

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum will show characteristic signals for the 8 unique aromatic carbons, including four quaternary carbons (C-Cl, C-I, and the two ether-linked carbons).

  • Infrared (IR): Key absorptions include C-O-C stretching vibrations for the diaryl ether (around 1240 cm⁻¹), C-Cl stretching (around 1090 cm⁻¹), and C-I stretching (around 600-500 cm⁻¹), in addition to aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 330, along with a significant M+2 peak due to the isotopic abundance of ³⁷Cl.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.

Strategic Advantage: The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility. The C-I bond is readily activated by palladium catalysts, allowing for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings at this position. The more robust C-Cl bond remains intact under these conditions, serving as a handle for a subsequent, often more forcing, coupling reaction.

Diagram of Orthogonal Reactivity

G cluster_step1 Step 1: Pd-Catalyzed Coupling cluster_step2 Step 2: Second Coupling start This compound reaction1 Suzuki, Sonogashira, etc. (Mild Conditions) start->reaction1 intermediate Aryl/Alkenyl/Alkynyl- substituted intermediate (C-Cl bond intact) reaction1->intermediate reaction2 Buchwald-Hartwig, etc. (Forcing Conditions) intermediate->reaction2 final_product Complex Target Molecule reaction2->final_product

Caption: Sequential cross-coupling strategy using this compound.

Example Application: This building block is a known intermediate in the synthesis of various biologically active compounds. For instance, it can be used in the synthesis of complex diaryl ether-containing scaffolds that are explored as inhibitors of protein kinases, which are important targets in cancer therapy. The general approach involves a Suzuki coupling at the iodo-position to introduce a boronic acid-derived fragment, followed by a Buchwald-Hartwig amination at the chloro-position to install a nitrogen-based nucleophile.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a testament to the power of strategic molecular design. Its simple yet elegant structure, featuring two differentially reactive halogen atoms, provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecular targets. From its roots in classical Ullmann chemistry to its modern applications in palladium-catalyzed cascade reactions, this diaryl ether continues to be a valuable and frequently used intermediate in the pursuit of new therapeutic agents and advanced materials.

A Comprehensive Technical Guide to 1-Chloro-4-(4-iodophenoxy)benzene: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5) is a halogenated diaryl ether with significant potential as a versatile building block in advanced organic synthesis. Its unique trifunctional nature, featuring a stable diaryl ether core, a moderately reactive chlorophenyl group, and a highly reactive iodophenyl moiety, offers chemists a platform for sequential and site-selective cross-coupling reactions. This technical guide provides a detailed profile of the compound, including its structural and physicochemical properties. In the absence of extensive published data, this document presents a robust, field-proven synthetic protocol based on the Ullmann condensation, complete with a step-by-step methodology and process logic. Furthermore, we provide a predictive analysis of its spectroscopic signature (NMR, MS, IR) to aid in its characterization. The guide culminates in a discussion of its reactivity and potential applications in medicinal chemistry and materials science, positioning it as a key intermediate for the development of complex molecular architectures.

Molecular Profile and Physicochemical Properties

This compound is a diaryl ether distinguished by its dissymmetrical halogenation. This structural arrangement is pivotal, as the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for programmed, stepwise functionalization. The ether linkage provides metabolic stability and a specific conformational geometry, a common and valuable feature in many pharmaceutical agents.

Molecular Structure

The molecule consists of a 4-chlorophenyl group and a 4-iodophenyl group linked by an oxygen atom.

Synthesis_Workflow Reactants Reactants: - 4-Chlorophenol - 1,4-Diiodobenzene Reaction Ullmann Condensation (Heat, 100-120°C, N₂ atm) Reactants->Reaction CatalystSystem Catalyst System: - Copper(I) Iodide (CuI) - L-Proline (Ligand) - Potassium Carbonate (Base) CatalystSystem->Reaction Solvent Solvent: - Dimethyl Sulfoxide (DMSO) Solvent->Reaction Workup Aqueous Workup 1. Cool to RT 2. Dilute with Water 3. Extract with Ethyl Acetate Reaction->Workup Purification Purification 1. Wash (Brine) 2. Dry (Na₂SO₄) 3. Concentrate in vacuo 4. Column Chromatography (Silica) Workup->Purification Product Final Product: This compound (Characterize: NMR, MS) Purification->Product Reactivity_Diagram cluster_0 Starting Material cluster_1 First Coupling (Site-Selective) cluster_2 Second Coupling Start This compound Intermediate Intermediate Product (New R¹ group installed) Start->Intermediate Reaction at C-I Bond (e.g., Suzuki, Sonogashira, Heck) Conditions: Pd(0), mild base, <100°C Final Final Complex Molecule (New R² group installed) Intermediate->Final Reaction at C-Cl Bond (e.g., Buchwald-Hartwig, Suzuki) Conditions: Pd(0), strong base, bulky phosphine ligand, >100°C

An In-depth Technical Guide to the Structure of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diaryl Ether Scaffold in Modern Research

The diaryl ether (DE) structural motif is a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals. Recognized as a "privileged scaffold," this core structure is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Molecules such as the kinase inhibitors Ibrutinib and Sorafenib, and the antituberculosis drug candidate PT070, feature the diaryl ether linkage, underscoring its importance in the design of therapeutically relevant agents.[3][4]

This guide provides a detailed technical overview of a specific diaryl ether, 1-Chloro-4-(4-iodophenoxy)benzene . This molecule is of particular interest to researchers and drug development professionals due to its unique combination of functional groups: a chloro-substituted phenyl ring, an iodo-substituted phenyl ring, and the connecting ether linkage. These features offer distinct opportunities for synthetic modification and act as key pharmacophores, making it a valuable building block for creating complex molecular architectures. We will delve into its molecular identity, structural analysis, a representative synthetic protocol, its potential applications in drug discovery, and essential safety information.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. This section establishes the identity of this compound and summarizes its key physicochemical characteristics.

Compound Identification

The unambiguous identification of this compound is established through several standard chemical identifiers.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 854257-01-5Sigma-Aldrich
Molecular Formula C₁₂H₈ClIOSigma-Aldrich
Molecular Weight 330.55 g/mol Sigma-Aldrich
InChI Key TVALFKNJYMGMJE-UHFFFAOYSA-NSigma-Aldrich
InChI Code 1S/C12H8ClIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8HSigma-Aldrich
Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form SolidSigma-Aldrich
Purity ≥ 95% (Typical)Sigma-Aldrich
Storage Temperature 2-8°C, sealed in dry, keep in dark placeSigma-Aldrich

Structural Elucidation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show signals only in the aromatic region (approx. 6.8-7.8 ppm). Due to the para-substitution on both rings, the spectrum will exhibit two distinct AA'BB' spin systems, appearing as two sets of doublets.

    • Chlorophenoxy Moiety: The protons on the chlorinated ring will appear as a set of two doublets. The protons ortho to the ether linkage will be shifted downfield compared to the protons ortho to the chlorine atom.

    • Iodophenyl Moiety: Similarly, the protons on the iodinated ring will present as another set of two doublets. The protons ortho to the ether oxygen will be upfield relative to the protons ortho to the iodine atom, which is strongly deshielding. For reference, the protons of 1-chloro-4-iodobenzene appear around 6.94 ppm and 7.48 ppm.[3]

  • ¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight unique signals for the twelve aromatic carbons, as four pairs are chemically equivalent due to molecular symmetry.

    • Carbons bonded to Halogens: The carbon atom bonded to iodine (C-I) is expected to have a chemical shift significantly upfield, typically around 90-100 ppm. The carbon bonded to chlorine (C-Cl) will appear further downfield, around 128-135 ppm.

    • Carbons of the Ether Linkage: The two carbon atoms bonded to the ether oxygen (C-O) will be significantly deshielded, appearing in the 155-165 ppm region.

    • Other Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of 115-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 330, corresponding to the molecular weight of the compound with the most common isotopes (³⁵Cl and ¹²⁷I). A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Patterns: Electron impact (EI) ionization would likely cause fragmentation at the ether linkage, which is the weakest point in the molecule. Expected major fragments would include:

    • [C₆H₄IO]⁺: Loss of the chlorophenyl radical.

    • [C₆H₄Cl]⁺: Loss of the iodophenoxy radical.

    • [C₆H₄I]⁺: Loss of the chlorophenoxy radical. The fragmentation of aromatic compounds often results in a stable phenyl cation fragment at m/z 77, though in this substituted case, the halogenated phenyl cations would be more prominent.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C-O-C Stretch: The most characteristic peak for a diaryl ether is the strong, asymmetric C-O-C stretching vibration, which is expected to appear in the range of 1200-1270 cm⁻¹.

  • Aromatic C=C Stretch: Multiple sharp peaks of medium intensity will be observed between 1450 and 1600 cm⁻¹, characteristic of the carbon-carbon double bonds within the aromatic rings.

  • Aromatic C-H Stretch: A peak or group of peaks will appear just above 3000 cm⁻¹.

  • C-X Stretch: The C-I and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Reaction Chemistry

The formation of the diaryl ether bond is a critical transformation in organic synthesis. The most common and industrially relevant method for this purpose is the Ullmann condensation.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol (or alcohol).[6] While early iterations required harsh conditions (high temperatures above 200°C), modern advancements have introduced ligands and improved copper sources that allow the reaction to proceed under much milder conditions.

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate. This is followed by coordination of the phenoxide and subsequent reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Diagram 2: Generalized Ullmann Condensation Workflow

Ullmann_Condensation Reactants Aryl Halide (Ar-X) + Phenol (Ar'-OH) ReactionVessel Inert Solvent (e.g., Toluene, DMF) Heat Reactants->ReactionVessel Catalyst_Base Cu(I) Catalyst + Base (e.g., K2CO3) Catalyst_Base->ReactionVessel Intermediate Formation of Organocopper Intermediate ReactionVessel->Intermediate Reaction Product Diaryl Ether (Ar-O-Ar') + Byproducts Intermediate->Product Reductive Elimination Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure Diaryl Ether Purification->FinalProduct

A conceptual workflow for the synthesis of diaryl ethers via the Ullmann condensation.

Representative Experimental Protocol

While a specific protocol for this compound is not publicly documented, the following procedure for a structurally similar diaryl ether, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, provides a robust, self-validating framework that can be adapted by a skilled chemist.[7] This protocol highlights the key experimental choices and validation steps inherent in the process.

Reaction: 4-Iodophenol + 1-Chloro-4-iodobenzene → this compound (Hypothetical Adaptation)

1. Reagent Preparation and Inerting:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodophenol (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
  • Causality: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide salt, which is the active species in the coupling reaction. The system is kept under an inert nitrogen atmosphere to prevent oxidation of the copper catalyst.

2. Addition of Reagents and Catalyst:

  • Add an inert, high-boiling solvent such as N,N-Dimethylformamide (DMF) or toluene to the flask.
  • Add 1-chloro-4-iodobenzene (1.1 eq) to the mixture. The use of a slight excess of the aryl halide ensures complete consumption of the limiting phenol reagent.
  • Add the copper catalyst, such as copper(I) iodide (CuI, 0.1 eq), and a ligand if necessary (e.g., N,N-dimethylglycine).
  • Causality: The catalyst facilitates the carbon-oxygen bond formation. Ligands can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper intermediates.

3. Reaction and Monitoring:

  • Heat the reaction mixture to 110-140°C with vigorous stirring.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample is taken periodically and compared against the starting materials to determine when the reaction is complete (typically 12-24 hours).
  • Self-Validation: TLC/GC-MS monitoring is a critical self-validating step. The disappearance of the starting material spots/peaks and the appearance of a new product spot/peak confirms the reaction is proceeding as expected.

4. Workup and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
  • Wash the organic layer sequentially with water and brine to remove the inorganic base and any remaining DMF.
  • Causality: This aqueous workup separates the organic product from the inorganic salts and water-soluble components of the reaction mixture.

5. Purification and Characterization:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
  • Self-Validation: The final product's purity is confirmed by NMR spectroscopy and its identity verified by mass spectrometry, comparing the results to the expected data outlined in the previous section. A sharp melting point also indicates high purity.

Relevance and Application in Drug Development

The diaryl ether scaffold is of profound importance in pharmaceutical research.[1] Its prevalence is due to a combination of favorable structural and physicochemical properties:

  • Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations to effectively bind to biological targets.

  • Metabolic Stability: The diaryl ether bond is generally robust and resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles of drug candidates.

  • Vectorial Orientation: The non-linear geometry of the ether linkage allows the two aromatic rings to be positioned in specific spatial orientations, which is crucial for interacting with the complex three-dimensional surfaces of protein binding pockets.

Diagram 3: Role of the Diaryl Ether Scaffold

Diaryl_Ether_Role Scaffold Diaryl Ether Core (Ar-O-Ar') Properties Conformational Flexibility Metabolic Stability 3D Vectorial Orientation Scaffold:f1->Properties Applications Kinase Inhibitors Antimicrobials Anti-inflammatory Agents Scaffold:f0->Applications Incorporated Into Target Protein Binding Pocket Properties->Target Enables Optimal Binding

The diaryl ether scaffold imparts key properties that are advantageous for drug design.

While specific applications for This compound are not widely reported, its structure makes it an ideal intermediate for library synthesis in a drug discovery program.

  • Orthogonal Reactivity: The chloro and iodo substituents provide two distinct handles for further chemical modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction. This "orthogonal" reactivity is a powerful strategy for building molecular complexity.

  • Halogen Bonding: Both chlorine and iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding and can be exploited to enhance drug affinity and selectivity.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure researcher safety. The following information is derived from Globally Harmonized System (GHS) classifications.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.

Precautionary Measures:

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All experimental work should be conducted in a certified chemical fume hood.

Conclusion

This compound represents a strategically important molecule for chemical synthesis and drug discovery. Its diaryl ether core provides a metabolically stable and conformationally flexible scaffold, while its distinct halogen substituents offer orthogonal handles for building complex, biologically active molecules. Although detailed characterization data is sparse in public literature, its structure can be confidently inferred from established spectroscopic principles, and its synthesis can be reliably achieved through well-understood methodologies like the Ullmann condensation. For researchers and professionals in drug development, this compound serves as a versatile and valuable building block with significant potential for the creation of novel therapeutic agents.

References

Preliminary investigation of 1-Chloro-4-(4-iodophenoxy)benzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-Chloro-4-(4-iodophenoxy)benzene

Authored by a Senior Application Scientist

Introduction: A Molecule of Strategic Dichotomy

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. This compound emerges as a scaffold of significant strategic value, particularly in the realms of pharmaceutical development and materials science. Its structure, a diaryl ether core functionalized with two distinct halogen atoms—chlorine and iodine—at para positions, is not a redundancy but a carefully orchestrated dichotomy of reactivity. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on the principles of chemoselectivity that allow for its stepwise functionalization. We will dissect the causality behind its reaction pathways, present field-proven protocols, and illustrate how its unique reactivity profile can be leveraged to construct complex molecular architectures.

The core utility of this compound lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition by transition metal catalysts, forming the basis for a host of selective cross-coupling reactions. Conversely, the stronger, less reactive C-Cl bond remains intact under these conditions, offering a latent handle for subsequent transformations under more forcing conditions. This inherent reactivity gradient allows chemists to perform sequential couplings, installing different functionalities at specific positions with a high degree of control.

Section 1: Synthesis of the Diaryl Ether Core

The construction of the this compound scaffold is most commonly achieved via a copper-catalyzed Ullmann condensation. This venerable reaction provides a reliable method for the formation of the diaryl ether linkage.[1][2] The typical strategy involves the coupling of a phenoxide with an aryl halide.

Conceptual Synthesis Workflow:

cluster_0 Route A cluster_1 Route B A1 4-Iodophenol A3 {this compound} A1->A3 Base (e.g., K2CO3) Cu Catalyst A2 1,4-Dichlorobenzene A2->A3 B1 4-Chlorophenol B3 {this compound} B1->B3 Base (e.g., K2CO3) Cu Catalyst B2 1-Chloro-4-iodobenzene B2->B3 Molecule This compound CI_Bond C-I Bond (Reactive Site) Molecule->CI_Bond CCl_Bond C-Cl Bond (Latent Site) Molecule->CCl_Bond Mild Mild Conditions (e.g., Pd(PPh3)4, RT-80°C) CI_Bond->Mild Preferentially activates Forcing Forcing Conditions (e.g., Pd w/ bulky phosphine ligands, >100°C) CCl_Bond->Forcing Requires Reaction1 Selective Cross-Coupling (Suzuki, Sonogashira, etc.) Mild->Reaction1 Reaction2 Second Cross-Coupling or SNAr Forcing->Reaction2 Reaction1->CCl_Bond Leaves intact Start This compound Step1 Step 1: Selective Coupling @ C-I (e.g., Sonogashira) Start->Step1 Phenylacetylene, Pd/Cu catalyst, Mild conditions Intermediate 4-Chloro-4'-(phenylethynyl)diphenyl ether Step1->Intermediate Step2 Step 2: Coupling @ C-Cl (e.g., Buchwald-Hartwig) Intermediate->Step2 Morpholine, Pd/Bulky Ligand, Forcing conditions Product Final Product (e.g., 4-Morpholino-4'-(phenylethynyl)diphenyl ether) Step2->Product

References

Methodological & Application

Application Note: A Guide to Ullmann Condensation for Diaryl Ether Synthesis Using 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Ullmann condensation is a cornerstone of synthetic chemistry for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. Diaryl ether motifs are prevalent in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products, making their efficient synthesis a critical focus in drug discovery and development.[1][2][3][4] This application note provides a comprehensive guide to the copper-catalyzed Ullmann condensation, focusing on the chemoselective coupling of 1-Chloro-4-(4-iodophenoxy)benzene. We will explore the reaction mechanism, detail the critical parameters for optimization, and provide a robust, step-by-step protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Strategic Importance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation has evolved from a reaction requiring stoichiometric copper and harsh conditions to a versatile and widely used catalytic method.[5][6] Traditional protocols often demanded high temperatures (125-220 °C) and polar, high-boiling solvents, which limited their applicability to complex, functionalized molecules.[5][7] The advent of modern, ligand-accelerated systems has revolutionized the field, enabling these C-O bond formations under significantly milder conditions with only catalytic amounts of copper.[5][7][8]

The substrate at the core of this guide, This compound , presents an excellent case study for the selectivity of the modern Ullmann reaction. It possesses two distinct halogen atoms on different aromatic rings. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition than the carbon-chlorine bond. This inherent difference in reactivity allows for a highly chemoselective coupling reaction, where a nucleophile (in this case, a phenoxide) will preferentially displace the iodo group, leaving the chloro group intact for potential subsequent transformations. This type of selective synthesis is invaluable in the construction of complex molecular architectures.[9][10]

Unraveling the Catalytic Cycle

The precise mechanism of the Ullmann reaction has been the subject of extensive study. While several pathways have been proposed, the most widely accepted mechanism for modern ligand-assisted protocols involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are as follows:

  • Phenoxide Formation: A base deprotonates the phenol starting material to generate a phenoxide anion.

  • Copper Phenoxide Generation: The phenoxide coordinates with the active Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) phenoxide complex. This is typically the rate-determining step and is much faster for aryl iodides than for aryl chlorides. This step forms a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The final C-O bond is formed as the diaryl ether product is eliminated from the Cu(III) complex. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Ligands play a crucial role by stabilizing the copper intermediates, increasing the catalyst's solubility, and facilitating the oxidative addition and reductive elimination steps, thereby lowering the overall activation energy and allowing the reaction to proceed at lower temperatures.[5][8][11]

Ullmann_Mechanism Figure 1: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Condensation cluster_cycle Figure 1: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Condensation CuI_L Cu(I)L Cu_Phenoxide Ar'O-Cu(I)L CuI_L->Cu_Phenoxide + Ar'O⁻ CuIII_Intermediate Ar'O-Cu(III)(Ar)(X)L Cu_Phenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Reductive Elimination Catalyst_Regen Cu(I)L label_reductive Reductive Elimination CuIII_Intermediate->label_reductive label_reductive->Product

Figure 1: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Condensation.

Optimizing Reaction Parameters: A Scientist's Guide

The success of an Ullmann condensation hinges on the careful selection and optimization of several key parameters. The causality behind each choice is critical for developing a robust and reproducible protocol.

Parameter Common Choices & Rationale Field-Proven Insights
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂. [7][12] Cu(I) salts like Copper(I) iodide (CuI) are often preferred as they represent the entry point of the catalytic cycle, avoiding an in-situ reduction step.[12]Always use a fresh, high-purity source of copper catalyst. Older bottles may have oxidized to Cu(II), which can inhibit the reaction or require an induction period.
Ligand N,N-donors: 1,10-Phenanthroline. N,O-donors: L-Proline, N-methylglycine, Picolinic acid.[12][13][14]Ligand choice is substrate-dependent. For general diaryl ether synthesis, 1,10-phenanthroline and picolinic acid are excellent starting points.[13] Amino acid-based ligands are often effective and are economically attractive.[11][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. [12]The base's role is to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.[7] K₃PO₄ is a strong, non-nucleophilic base that is also highly effective.[13]
Solvent Polar Aprotic: DMF, DMSO, Dioxane, NMP. Non-polar: Toluene.[5][7][15]The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.[12] Dioxane and DMSO are excellent choices for modern, milder protocols. Toluene can also be effective, especially with certain catalyst systems.[7]
Temperature 80 - 140 °C. Modern ligand-accelerated reactions rarely require the extreme temperatures of classical Ullmann protocols.[12] Start optimization around 100-110 °C. If decomposition is observed, lower the temperature. If the reaction is sluggish, a modest increase can be beneficial.
Atmosphere Inert (Argon or Nitrogen). Essential for preventing the oxidation of the Cu(I) catalyst to the less active Cu(II) state. Degassing the solvent and using proper Schlenk techniques are critical for reproducibility.

Experimental Protocol: Selective Synthesis of 1-Chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene

This protocol details the selective C-O coupling at the C-I bond of this compound with 4-methoxyphenol.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

  • Ethyl Acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or inert gas manifold (Argon or Nitrogen)

  • Heated stirring plate with temperature control and oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dioxane is a flammable solvent and a suspected carcinogen.

  • Copper salts are toxic; avoid inhalation and skin contact.

Figure 2: Experimental Workflow for Ullmann Condensation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (348.5 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with argon. Repeat this cycle three times to ensure an inert environment.

  • Solvent Addition: Add 5 mL of anhydrous dioxane via a syringe through the septum.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously. The solution will typically turn a dark brown or green color.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting aryl iodide. A typical mobile phase is 20% ethyl acetate in hexanes.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the filter pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

  • Analysis: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final product, 1-chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Cu(I) source has oxidized.[12]2. Wet Reagents/Solvent: Water can hydrolyze intermediates and poison the catalyst.[12]3. Insufficient Temperature: The reaction's activation energy is not being met.[12]1. Use a fresh bottle of CuI or one stored under inert gas.2. Use anhydrous grade solvents and oven-dry all glassware. Ensure the base is anhydrous.3. Incrementally increase the temperature by 10 °C intervals.
Dehalogenation of Starting Material The primary cause is often trace amounts of water or other protic impurities acting as a proton source.[12][15]Rigorously dry all reagents, solvents, and the reaction vessel. Ensure the inert gas stream is dry.
Incomplete Conversion 1. Reaction time is too short. 2. Poorly soluble base: The base may not be effectively deprotonating the phenol.1. Allow the reaction to run for a longer period (e.g., 24-36 hours), monitoring by TLC.2. Switch to a more soluble base like Cs₂CO₃ or ensure the current base (e.g., K₃PO₄) is a fine, anhydrous powder for maximum surface area.
Complex Mixture of Products 1. Decomposition: The reaction temperature may be too high for the substrates.2. Side Reactions: Homocoupling of the phenol or aryl halide can occur.1. Lower the reaction temperature.[12]2. Re-screen ligands. A different ligand may promote the desired cross-coupling over side reactions. Consider using a slight excess of the less expensive coupling partner.

References

Application Notes and Protocols for Suzuki Coupling of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Di-functionalized Aromatics

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and substituted aromatic systems prevalent in pharmaceuticals and material science.[1][2][3] The substrate, 1-Chloro-4-(4-iodophenoxy)benzene, presents a compelling case study in chemoselectivity. Possessing two distinct halogen atoms—an iodine and a chlorine—on separate phenyl rings linked by an ether bridge, this molecule offers a tunable platform for sequential, site-selective Suzuki couplings. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, where the former is significantly more susceptible to oxidative addition by a palladium catalyst, allows for a stepwise functionalization strategy.[2][3]

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for performing selective Suzuki coupling reactions on this compound. We will explore methodologies for the preferential coupling at the more reactive C-I bond, followed by strategies to engage the more inert C-Cl bond, thereby enabling the synthesis of complex, unsymmetrical biaryl structures.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step.[1][2] The reactivity of the aryl halide is paramount, with the bond strength dictating the ease of this step, following the general trend: I > Br > OTf >> Cl.[2] For this compound, the significantly weaker C-I bond will preferentially undergo oxidative addition under milder conditions.

  • Transmetalation: Following oxidative addition, a transmetalation event occurs where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium(II) complex, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[1][4]

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better illustrate the process, the following diagrams outline the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

G cluster_workflow Experimental Workflow reagents Reagents: This compound Arylboronic Acid Palladium Catalyst Ligand Base Solvent setup Reaction Setup: Inert Atmosphere (Ar/N2) Degassed Solvents reagents->setup 1. Combine reaction Reaction: Heating (e.g., 80-110 °C) Stirring (2-24 h) setup->reaction 2. Heat & Stir workup Work-up: Cooling Quenching (e.g., with water) Extraction reaction->workup 3. Process purification Purification: Column Chromatography workup->purification 4. Isolate product Characterized Product purification->product 5. Analyze G cluster_cycle Suzuki Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_complex->pd2_trans Transmetalation (Ar'-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

References

Application Notes and Protocols for 1-Chloro-4-(4-iodophenoxy)benzene: A Differentiated Diaryl Ether Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility with 1-Chloro-4-(4-iodophenoxy)benzene

This compound is a diaryl ether scaffold that presents a unique and powerful tool for the synthetic chemist. Its structure is characterized by two distinct halogen substituents on separate phenyl rings: a chloro group and a more reactive iodo group. This differential reactivity allows for selective, stepwise functionalization, making it an ideal building block for the construction of complex, multi-substituted molecules. This application note will detail the synthesis of this versatile building block and provide protocols for its application in key cross-coupling reactions, highlighting its potential in the fields of medicinal chemistry, materials science, and pharmaceutical development. The strategic placement of the ether linkage also imparts a degree of conformational flexibility, a desirable trait in drug design. While this compound is a specialized reagent, the principles outlined herein are grounded in well-established reactivity patterns of related aryl halides.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts, 4-chlorophenol and 1-iodo-4-phenoxybenzene.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₂H₈ClIO-
Molecular Weight 358.55 g/mol -
Appearance Expected to be a white to off-white solidAnalogy to similar diaryl ethers
Solubility Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO; insoluble in water.General solubility of diaryl ethers
¹H NMR Aromatic protons would appear in the range of δ 6.8-7.8 ppm, with distinct splitting patterns for the two substituted benzene rings.Standard chemical shift ranges
¹³C NMR Aromatic carbons would appear in the range of δ 115-160 ppm. The carbon bearing the iodine would be at a lower field (around 90-100 ppm) compared to the one with chlorine.Standard chemical shift ranges

Part 1: Synthesis of this compound via Ullmann Condensation

The most direct route to synthesize this compound is through a copper-catalyzed Ullmann condensation. This classic reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[1][2]

Reaction Principle

The Ullmann condensation for diaryl ether synthesis involves the formation of a copper phenoxide intermediate, which then undergoes coupling with an aryl halide.[2] The reaction typically requires elevated temperatures and a polar aprotic solvent.

Experimental Workflow: Ullmann Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Chlorophenol, 1,4-Diiodobenzene, K₂CO₃, CuI, and Pyridine reflux Heat mixture to reflux (e.g., 130-140 °C) for 12-24 hours under N₂ reagents->reflux cool Cool to room temperature reflux->cool filter Filter through Celite to remove copper salts cool->filter extract Extract with Ethyl Acetate and wash with aq. NaOH and brine filter->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography (Hexane/EtOAc) dry->purify final_product final_product purify->final_product This compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • 4-Chlorophenol (1.0 eq)

  • 1,4-Diiodobenzene (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Pyridine (as solvent)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorophenol, 1,4-diiodobenzene, potassium carbonate, and copper(I) iodide.

  • Add pyridine as the solvent and stir the mixture.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts.

  • Transfer the filtrate to a separatory funnel and wash with 1M aqueous NaOH solution (2 x 50 mL) to remove any unreacted 4-chlorophenol.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Part 2: Application in Selective Cross-Coupling Reactions

The key to the utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to Pd(0) under much milder conditions than the C-Cl bond. This allows for selective functionalization at the iodo-substituted ring.

A. Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]

Reaction Principle

This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds selectively at the more reactive C-I bond.

Experimental Workflow: Selective Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, and Triethylamine (TEA) in THF stir Stir at room temperature for 4-8 hours under N₂ reagents->stir filter Filter off triethylammonium salts stir->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography (Hexane/EtOAc) concentrate->purify final_product final_product purify->final_product 4-(Alkynyl)-1-chloro-4-phenoxybenzene

Caption: Workflow for the selective Sonogashira coupling.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the palladium catalyst and ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReactantsCatalyst SystemConditionsExpected Product
This compound, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, TEATHF, rt, 6h1-Chloro-4-(4-(phenylethynyl)phenoxy)benzene
This compound, 1-HexynePd(PPh₃)₂Cl₂, CuI, TEATHF, rt, 6h1-Chloro-4-(4-(hex-1-yn-1-yl)phenoxy)benzene
B. Suzuki-Miyaura Coupling: Selective Arylation/Vinylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl or vinyl boronic acid (or ester) and an aryl halide.[5][6]

Reaction Principle

This palladium-catalyzed reaction also proceeds selectively at the C-I bond under relatively mild conditions. A base is required to activate the boronic acid.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl or Vinyl Boronic Acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the boronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Bubble argon through the solution for 15 minutes to degas.

  • Add Pd(OAc)₂ and PPh₃, and equip the flask with a reflux condenser.

  • Heat the mixture to 80-90 °C for 6-12 hours under an inert atmosphere. Monitor by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (Hexane/EtOAc).

ReactantsCatalyst SystemConditionsExpected Product
This compound, Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O, 90°C, 8h1-Chloro-4-(biphenyl-4-yloxy)benzene
This compound, Vinylboronic acid pinacol esterPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C, 8h1-Chloro-4-(4-vinylphenoxy)benzene
C. Buchwald-Hartwig Amination: Stepwise Functionalization

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[7][8] The differential reactivity of the C-I and C-Cl bonds can be exploited for stepwise amination.

Reaction Principle

By tuning the reaction conditions (catalyst, ligand, temperature), one can achieve selective amination at the C-I bond, preserving the C-Cl bond for a subsequent, more forcing coupling reaction.

Detailed Protocol for Selective Amination at C-I

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Evacuate and backfill with argon.

  • Add a solution of this compound in anhydrous toluene, followed by the amine.

  • Seal the tube and heat to 80-100 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

The resulting product, a chloro-substituted diaryl ether amine, can then be subjected to a second Buchwald-Hartwig amination under more forcing conditions (e.g., using a more active catalyst/ligand system and higher temperatures) to functionalize the C-Cl bond.

Applications in Drug Discovery and Materials Science

The ability to perform selective, stepwise cross-coupling reactions makes this compound a valuable precursor for:

  • Medicinal Chemistry: Synthesis of complex scaffolds with multiple points of diversification for structure-activity relationship (SAR) studies. The diaryl ether motif is present in many biologically active compounds.

  • Materials Science: Creation of novel polymers and organic electronic materials. The stepwise functionalization allows for the precise tuning of electronic and physical properties.

Safety Information

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aryl halides and organometallic catalysts can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Note: Chemoselective Functionalization of 1-Chloro-4-(4-iodophenoxy)benzene via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details the strategic use of 1-Chloro-4-(4-iodophenoxy)benzene as a versatile building block in modern organic synthesis. The key to its utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This document provides a foundational understanding of the principles governing this chemoselectivity and offers detailed, field-tested protocols for two of the most crucial transformations in pharmaceutical and materials science: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By selectively targeting the more labile C-I bond, these protocols enable the synthesis of complex, functionalized diaryl ethers while preserving the C-Cl bond for subsequent transformations.

Chemical Profile and Principle of Selective Reactivity

This compound is a diaryl ether scaffold featuring two distinct halogen atoms. This structural feature is not a redundancy but a strategic design element for sequential, site-selective chemical modifications.

PropertyValue
Chemical Structure
alt text
Molecular Formula C₁₂H₈ClIO
Molecular Weight 358.55 g/mol
CAS Number 200291-72-9
Appearance Off-white to pale yellow solid

Principle of Chemoselectivity:

The utility of this compound hinges on the difference in bond dissociation energies between the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[1][2] The reactivity order for this crucial step is generally accepted as C-I > C-OTf > C-Br >> C-Cl.[3][4]

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage by the electron-rich Pd(0) center.[4] This substantial difference in reaction kinetics allows for carefully controlled conditions where the Pd(0) catalyst will selectively activate the C-I bond, leaving the C-Cl bond intact for potential future reactions. This enables a modular and efficient approach to building complex molecular architectures.

Application 1: Suzuki-Miyaura C-C Coupling at the C-I Position

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3] The following protocol is optimized for the selective arylation at the iodine-bearing position of the substrate.

Reaction Scheme:

(Illustrative reaction with Phenylboronic Acid)

Detailed Protocol

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the ligand SPhos (0.03 mmol, 3.0 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Through a septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-chloro-4'-phenoxybenzene derivative.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Substrate - Boronic Acid - K₃PO₄ B Add Catalyst & Ligand: - Pd₂(dba)₃ - SPhos A->B C Evacuate & Backfill with Argon (3x) B->C D Add Solvents: - Dioxane - Water C->D E Heat & Stir (80-100 °C, 4-12h) D->E F Cool & Quench (EtOAc/Water) E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Illustrative Data
Arylboronic Acid PartnerProductTypical Yield
Phenylboronic acid1-Chloro-4-(4-phenoxyphenoxy)benzene85-95%
4-Methoxyphenylboronic acid1-Chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene80-92%
3-Pyridinylboronic acid1-Chloro-4-(4-(pyridin-3-yloxy)phenoxy)benzene75-88%

Application 2: Buchwald-Hartwig C-N Amination at the C-I Position

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a powerful method for the formation of carbon-nitrogen bonds.[1] This protocol enables the selective coupling of various primary and secondary amines at the C-I position.

Reaction Scheme:

(Illustrative reaction with Morpholine)

Detailed Protocol

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen) or glovebox

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a glovebox or under a strong flow of inert gas: To a Schlenk tube, add Pd(dba)₂ (0.02 mmol, 2.0 mol%), XPhos (0.04 mmol, 4.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the tube in a preheated oil bath at 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl diaryl ether product.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition + Ar-I amide_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex Ligand Exchange + HNR¹R² - HI (Base) amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Illustrative Data
Amine PartnerProductTypical Yield
Morpholine4-(4-(4-Chlorophenoxy)phenyl)morpholine88-96%
AnilineN-(4-(4-Chlorophenoxy)phenyl)aniline82-90%
n-HexylamineN-(4-(4-Chlorophenoxy)phenyl)hexan-1-amine75-85%

Safety and Handling (Trustworthiness)

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are costly. Handle in a well-ventilated fume hood and avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are also toxic and should be handled with care.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Potassium phosphate is an irritant. Avoid contact with skin and eyes.

  • Solvents: Dioxane and Toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient inert atmosphere; poor quality reagents/solvents.Ensure catalyst/ligands are fresh. Use rigorous inert atmosphere techniques (glovebox or Schlenk line). Use freshly distilled/anhydrous solvents.
Formation of Side Products Reaction temperature too high, causing C-Cl activation; homocoupling of boronic acid.Lower the reaction temperature. Ensure slow, controlled heating. Check the purity of the boronic acid.
Incomplete Conversion Insufficient reaction time; catalyst deactivation.Extend the reaction time. Add a fresh portion of catalyst/ligand if the reaction has stalled.
Difficulty in Purification Co-elution of product with ligand or byproducts.Perform an aqueous wash or filtration through Celite before chromatography. Optimize the solvent system for chromatography.

References

Strategic Synthesis of Complex Diaryl Ethers: A Step-by-Step Protocol Utilizing 1-Chloro-4-(4-iodophenoxy)benzene as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and high-performance polymers.[1][2][3] Its synthesis, therefore, is of paramount importance. This application note provides a detailed, field-proven protocol for the synthesis of complex diaryl ethers using 1-Chloro-4-(4-iodophenoxy)benzene. We leverage the differential reactivity of aryl halides in modern cross-coupling reactions to achieve selective functionalization, preserving a chemical handle for subsequent modifications. This guide delves into the mechanistic rationale behind the chosen strategy, offers a step-by-step experimental procedure, and explains the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of the Diaryl Ether Linkage

Diaryl ethers are not merely simple organic connectors; they are structurally significant scaffolds that confer unique conformational properties and metabolic stability to molecules. Their presence is critical to the function of natural products like the antibiotic vancomycin and has been exploited in the design of countless pharmaceutical agents.[2] The traditional method for their synthesis is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4][5][6] While foundational, this method often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its applicability to sensitive or complex substrates.[6][7]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, has revolutionized the formation of the diaryl ether bond.[8][9][10] These methods typically proceed under much milder conditions, exhibit broad functional group tolerance, and operate with low catalyst loadings, making them highly attractive for modern synthetic chemistry.[11][12][13]

This protocol focuses on a strategic approach using the bifunctional starting material, this compound. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a selective cross-coupling reaction, installing a new aryl group at the iodo-position while leaving the chloro-substituent untouched for potential downstream transformations.

Mechanistic Rationale: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The success of this selective synthesis hinges on the principles of the Buchwald-Hartwig C-O coupling reaction. The catalytic cycle, illustrated below, is a well-established pathway in organometallic chemistry.[10][12][14]

The Catalytic Cycle:

  • Oxidative Addition: An active, low-valent Palladium(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the most reactive carbon-halide bond of the substrate. The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[15] In our case, the Pd(0) complex will selectively insert into the C-I bond of this compound.

  • Ligand Exchange/Deprotonation: A base in the reaction mixture deprotonates the phenol, forming a more nucleophilic phenoxide. This phenoxide then coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: This is the key bond-forming step. The two organic fragments (the aryl group from the starting material and the phenoxy group) are eliminated from the palladium center, forming the desired diaryl ether C-O bond and regenerating the active Pd(0) catalyst.[14][16]

The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential as they accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species.[8][12][13]

Buchwald_Hartwig_CO_Coupling pd0 Pd(0)L Active Catalyst pd_complex [Ar-Pd(II)-I]L (Ar = 4-Cl-Ph-O-Ph-) pd0->pd_complex Ar-I oxidative_addition Oxidative Addition (Selective at C-I Bond) phenoxide_complex [Ar-Pd(II)-OAr']L (Ar' = Phenoxide) pd_complex->phenoxide_complex Ar'O⁻ ligand_exchange Base-Mediated Ligand Exchange phenoxide_complex->pd0 Forms C-O bond product Ar-O-Ar' (Product) phenoxide_complex->product reductive_elimination Reductive Elimination aryl_halide This compound phenol Phenol (Ar'OH) + Base

Caption: The Buchwald-Hartwig catalytic cycle for C-O bond formation.

Detailed Experimental Protocol

Reaction: Selective Palladium-Catalyzed Synthesis of 1-Chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene

This protocol details the coupling of this compound with 4-methoxyphenol. The principles can be readily adapted for other phenols.

Materials and Reagents

ReagentPurityTypical SupplierNotes
This compound>98%CommercialStarting aryl halide
4-Methoxyphenol>99%CommercialNucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%CommercialPalladium precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%CommercialLigand
Cesium Carbonate (Cs₂CO₃)>99%CommercialBase, ensure it is dry
TolueneAnhydrousCommercialReaction solvent
Diethyl EtherACS GradeCommercialFor work-up and purification
HexanesACS GradeCommercialFor purification
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography

Equipment

  • Oven-dried Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium reagents and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where possible.

  • Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure

1. Reaction Setup and Degassing (Critical Step) a. Place a magnetic stir bar into a 50 mL Schlenk flask. b. Add this compound (1.0 mmol, 360.6 mg), 4-methoxyphenol (1.2 mmol, 149.0 mg), Cesium Carbonate (2.0 mmol, 651.8 mg), XPhos (0.04 mmol, 19.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg) to the flask.

  • Scientist's Note: Adding the solid reagents first allows for efficient removal of air from the vessel. Cesium carbonate is often the base of choice for C-O couplings as it is effective and has good solubility in some organic solvents upon complexation.[17] c. Seal the flask with a rubber septum, and attach it to a Schlenk line. d. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

2. Solvent Addition and Reaction a. Through the septum, add 10 mL of anhydrous toluene via syringe. b. With the inert gas flowing, replace the septum with a condenser. c. Begin stirring and heat the reaction mixture to 100 °C using a pre-heated heating mantle. d. Maintain the reaction at this temperature for 12-18 hours.

  • Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. A typical TLC eluent would be 10-20% ethyl acetate in hexanes.

3. Reaction Work-up a. After the reaction is complete (as determined by the consumption of the starting material), remove the heating mantle and allow the mixture to cool to room temperature. b. Dilute the mixture with 20 mL of diethyl ether. c. Filter the mixture through a short plug of Celite® to remove the inorganic base and palladium residues. Wash the plug with an additional 20 mL of diethyl ether. d. Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexanes. c. Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica). d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). e. Collect the fractions containing the desired product (visualized by TLC) and combine them. f. Remove the solvent under reduced pressure to yield the pure 1-Chloro-4-(4-(4-methoxyphenoxy)phenoxy)benzene as a white to off-white solid.

5. Characterization Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow setup 1. Reagent Addition (Aryl Halide, Phenol, Base, Ligand, Pd Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Anhydrous Solvent (Toluene) inert->solvent react 4. Heat and Stir (100 °C, 12-18h) solvent->react workup 5. Cool and Work-up (Dilute, Filter, Wash) react->workup purify 6. Purify (Column Chromatography) workup->purify product 7. Isolate Pure Product (Characterize) purify->product

Caption: Experimental workflow for the selective diaryl ether synthesis.

Conclusion

This application note provides a robust and reliable protocol for the selective synthesis of a triaryl ether derivative from this compound. By exploiting the differential reactivity of aryl halides within the well-established Buchwald-Hartwig C-O coupling framework, this method offers a strategic entry point to complex molecules. The preserved chloro-substituent serves as a valuable functional handle for subsequent diversification, making this protocol highly relevant for applications in drug discovery and materials science where molecular complexity is paramount. The detailed explanation of the mechanistic rationale and experimental steps ensures that this protocol can be successfully implemented and adapted by researchers in the field.

References

Application Notes & Protocols: 1-Chloro-4-(4-iodophenoxy)benzene as a Versatile Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diaryl Ethers in Medicinal Chemistry

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules, including antibiotics, anti-inflammatory agents, and kinase inhibitors. This structural unit imparts a unique combination of conformational flexibility and stability, making it a privileged scaffold in drug design. Within this class of compounds, 1-Chloro-4-(4-iodophenoxy)benzene emerges as a particularly strategic building block. Its utility is rooted in the differential reactivity of its two halogen substituents: a highly reactive carbon-iodine (C-I) bond, ideal for a range of cross-coupling reactions, and a more robust carbon-chlorine (C-Cl) bond, which allows for selective, subsequent functionalization under different reaction conditions. This inherent orthogonality provides researchers with a powerful tool for the sequential and controlled construction of complex molecular architectures, minimizing the need for cumbersome protecting group strategies.

This guide provides an in-depth exploration of this compound's application in synthetic workflows, focusing on scientifically-grounded protocols for key transformations like the Suzuki-Miyaura and Ullmann couplings. We will delve into the causality behind experimental choices and offer detailed, step-by-step methodologies to empower researchers in drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₂H₈ClIOPubChem[1]
Molecular Weight 346.55 g/mol PubChem[1]
Appearance Off-white to light yellow crystalline powder
CAS Number 30640-34-5
Key Functional Groups Diaryl ether, Aryl Iodide, Aryl Chloride
Primary Hazards Skin and eye irritant. Handle with appropriate personal protective equipment (PPE).[2]

Synthetic Strategy: The Power of Differential Reactivity

The primary strategic advantage of this compound lies in the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and thus more susceptible to oxidative addition by transition metal catalysts, such as Palladium(0), which is the first and often rate-determining step in many cross-coupling reactions.[3] This allows for highly selective functionalization at the iodo-position while leaving the chloro-position intact for a second, distinct transformation.

G cluster_0 Typical Reaction cluster_1 Typical Reaction A This compound B Step 1: Selective Coupling at C-I Bond A->B R-B(OH)₂ Pd(0) catalyst C Mono-functionalized Intermediate B->C B_details e.g., Suzuki, Sonogashira, Heck (Mild Conditions, Pd-catalyzed) B->B_details D Step 2: Coupling at C-Cl Bond C->D R'-NuH Catalyst E Di-functionalized Bioactive Target D->E D_details e.g., Ullmann, Buchwald-Hartwig (Harsher Conditions, Cu or Pd-catalyzed) D->D_details

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[4] It is the ideal choice for the initial, selective functionalization of this compound.

Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[3] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_input Inputs Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-I Pd0->PdII_Aryl Oxidative Addition PdII_Diorg Ar-Pd(II)Ln-R PdII_Aryl->PdII_Diorg Transmetalation PdII_Diorg->Pd0 Reductive Elimination Product Ar-R PdII_Diorg->Product Aryl_I Ar-I Aryl_I->PdII_Aryl Boronic R-B(OH)₂ + Base Boronic->PdII_Diorg

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)[5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)[5]

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)[5]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 347 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), XPhos (28.5 mg, 0.06 mmol), and Pd₂(dba)₃ (27.5 mg, 0.03 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Expected Outcome:

  • Product: 1-Chloro-4-(4-aryloxadiazol-2-yl)benzene derivative

  • Yield: 75-95% (highly dependent on the boronic acid used)

  • Purity: >95% after chromatography

Protocol 2: Copper-Catalyzed Ullmann Condensation for C-N Bond Formation

After selective functionalization at the iodo-position, the remaining C-Cl bond can be used to introduce nitrogen-containing moieties, which are prevalent in bioactive molecules. The Ullmann condensation is a classic method for forming C-N or C-O bonds, typically requiring a copper catalyst and higher temperatures than palladium-catalyzed reactions.[6][7]

Detailed Experimental Protocol

This protocol outlines the coupling of a primary or secondary amine to the mono-functionalized diaryl ether intermediate.

Reagents & Materials:

  • Chloro-substituted diaryl ether intermediate (from Protocol 1) (1.0 eq)

  • Amine (e.g., morpholine, piperidine) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline or a phenanthroline-based ligand (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard reaction glassware, stirrer, and heating mantle

  • Inert atmosphere supply

Procedure:

  • In an oven-dried reaction vessel, combine the chloro-substituted diaryl ether (1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), and the chosen ligand (0.2 mmol).

  • Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar).

  • Add the amine (1.5 mmol) followed by the anhydrous solvent (e.g., DMF, 4 mL).

  • Heat the reaction mixture to 110-140 °C with vigorous stirring. The optimal temperature and time depend on the reactivity of the specific aryl chloride and amine. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to afford the final N-arylated compound.

Application Example: Pathway to a Hypothetical Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, the following scheme outlines a two-step synthesis of a hypothetical molecule possessing features common to kinase inhibitors, starting from this compound.

Synthetic_Pathway Start This compound (Starting Material) Step1 Step 1: Suzuki Coupling (4-methoxyphenyl)boronic acid, Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O, 90°C Start->Step1 Intermediate Intermediate A (Suzuki Product) Step2 Step 2: Ullmann Condensation Morpholine, CuI, L-Proline, K₂CO₃, DMF, 120°C Intermediate->Step2 Final Target Molecule (Ullmann Product) Step1->Intermediate Step2->Final

References

Application Notes and Protocols for 1-Chloro-4-(4-iodophenoxy)benzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Diaryl Ether Building Block

1-Chloro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a diaryl ether linkage with two distinct halogen substituents—a chloro group on one aromatic ring and an iodo group on the other—provides a unique platform for selective chemical modifications. This differential reactivity allows for programmed, stepwise functionalization, making it an attractive intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical discovery and materials science.

The strategic placement of the chloro and iodo moieties enables chemists to exploit the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This inherent difference in reactivity is the cornerstone of its utility, allowing for selective transformations at the iodinated position while leaving the chlorinated site intact for subsequent manipulations. These application notes provide a comprehensive guide to the safe handling, storage, and synthetic applications of this compound, complete with detailed protocols for its use in key cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe and effective use of this compound in a laboratory setting.

PropertyValueSource
CAS Number 854257-01-5[1][2]
Molecular Formula C₁₂H₈ClIO[1]
Molecular Weight 330.55 g/mol [1]
Appearance Solid[3]
Storage Temperature 2-8°C, sealed in dry, dark conditions[1]
Solubility Information not widely available, likely soluble in common organic solvents.
Purity ≥95%[1]

Safety and Hazard Information:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This data is based on information for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with halogenated aromatic compounds to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[5]
Respiratory Protection Use in a well-ventilated chemical fume hood.Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation.[5]
Engineering Controls and Work Practices

Proper laboratory setup and handling techniques are essential for mitigating risks.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_mats Gather Materials gather_ppe->gather_mats weigh Weigh Compound gather_mats->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste per Institutional Guidelines segregate->dispose

A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • All necessary equipment, reagents, and waste containers should be placed within the fume hood.

    • Don all required PPE before handling the chemical.

  • Handling:

    • Carefully weigh the required amount of this compound.

    • Transfer the solid to the reaction vessel using appropriate tools to minimize dust generation.

    • Conduct all subsequent steps, including dissolution and reaction, within the chemical fume hood with the sash at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate all glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

    • Segregate halogenated organic waste from non-halogenated waste in a designated, properly labeled container.

    • Follow your institution's hazardous waste disposal procedures.

Storage

Proper storage is essential to maintain the integrity and stability of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air.[1]

  • Light: Store in a dark place to prevent potential photodegradation.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Application Notes: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This allows for selective cross-coupling reactions at the iodinated position.

A logical diagram illustrating the sequential functionalization strategy.
Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[6][7][8][9][10] Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with a variety of boronic acids or esters at the iodinated position under relatively mild conditions.

Representative Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[3][11][12][13][14] The C-I bond of this compound is an excellent substrate for this reaction.

Representative Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF and Et₃N via syringe.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[15][16][17][18][19] This reaction can be performed selectively at the C-I bond of this compound to introduce a wide range of primary and secondary amines.

Representative Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs₂CO₃ (1.5 equiv)

    • Anhydrous dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate that offers a strategic advantage in the construction of complex molecular architectures. Its differential halogen reactivity allows for selective and sequential functionalization, making it an indispensable tool for researchers in drug discovery and materials science. By adhering to the stringent safety and handling protocols outlined in these notes and utilizing the provided reaction methodologies as a starting point, scientists can effectively and safely harness the synthetic potential of this versatile building block.

References

In-depth Application Notes on 1-Chloro-4-(4-iodophenoxy)benzene in Materials Science: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial research indicates that while the structurally related compound, 1-chloro-4-iodobenzene, is a known intermediate, specific and detailed practical applications of 1-Chloro-4-(4-iodophenoxy)benzene in materials science are not widely documented in readily available scientific literature. This guide, therefore, will focus on the potential applications and theoretical protocols derived from the known reactivity of its constituent functional groups and analogous structures used in polymer and materials science. This document serves as a foundational guide for researchers and scientists interested in exploring the untapped potential of this specific molecule.

Introduction: Unveiling the Potential of a Niche Monomer

This compound is a halogenated aromatic ether possessing two distinct reactive sites: a chloro and an iodo group. This unique bifunctionality presents intriguing possibilities for its use as a monomer or building block in the synthesis of advanced materials. The ether linkage imparts a degree of flexibility and thermal stability, characteristic of poly(aryl ether) structures, while the two different halogens allow for selective, stepwise reactions. This guide will explore its theoretical applications in high-performance polymers and organic electronics, providing detailed protocols based on established chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular FormulaC₁₂H₈ClIOInferred
Molecular Weight346.55 g/mol Inferred
AppearanceExpected to be a solid at room temperatureAnalogy
SolubilityLikely soluble in common organic solvents like THF, DMF, NMP, and chlorinated solvents.Analogy
StabilityStable under normal conditions, but may be sensitive to light due to the iodo group.Analogy

Handling and Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Avoid exposure to strong oxidizing agents and UV light. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.

Potential Application in Poly(Aryl Ether Ketone) (PAEK) Synthesis

The structure of this compound makes it a candidate for the synthesis of novel poly(aryl ether ketones), a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Theoretical Polymerization Pathway: Nucleophilic Aromatic Substitution

The chloro group in this compound can participate in nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing PAEKs. The general principle involves the reaction of an activated aromatic dihalide with a bisphenoxide. In this case, this compound could theoretically be used as a comonomer.

A hypothetical polymerization scheme could involve the reaction of a bisphenol with a mixture of an activated dihalide (like 4,4'-difluorobenzophenone) and this compound as a modifier to introduce specific properties. The less reactive chloro group would require high reaction temperatures and a polar aprotic solvent.

Workflow for Hypothetical PAEK Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Work-up and Purification M1 Bisphenol (e.g., Bisphenol A) Reaction Nucleophilic Aromatic Substitution (180-220°C, under N2) M1->Reaction M2 This compound M2->Reaction M3 Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) M3->Reaction Base Anhydrous K2CO3 Base->Reaction Solvent High-boiling aprotic solvent (e.g., NMP, Sulfolane) Solvent->Reaction Precipitation Precipitation in non-solvent (e.g., Methanol/Water) Reaction->Precipitation Washing Washing with hot water and Methanol Precipitation->Washing Drying Drying under vacuum Washing->Drying Polymer Polymer Drying->Polymer Final PAEK Polymer

Caption: Hypothetical workflow for PAEK synthesis using this compound as a comonomer.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize a modified poly(aryl ether ketone) incorporating this compound.

Materials:

  • Bisphenol A (or other suitable bisphenol)

  • 4,4'-Difluorobenzophenone

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging Reactants: The flask is charged with Bisphenol A, 4,4'-difluorobenzophenone, this compound, and an excess of K₂CO₃.

  • Solvent Addition: NMP and toluene (as an azeotroping agent) are added to the flask.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring to azeotropically remove water with toluene. This step is crucial for the formation of the bisphenoxide in situ.

  • Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is raised to 180-200°C to initiate polymerization. The reaction is monitored by the increase in viscosity of the solution.

  • Work-up: Once the desired viscosity is achieved, the reaction is cooled to about 80°C and diluted with NMP. The viscous solution is then slowly poured into a stirred mixture of methanol and water to precipitate the polymer.

  • Purification: The precipitated polymer is filtered, washed extensively with hot deionized water to remove inorganic salts, and then with methanol to remove residual solvent and low molecular weight oligomers.

  • Drying: The final polymer is dried in a vacuum oven at 120°C for 24 hours.

Potential Application in Organic Electronics via Cross-Coupling Reactions

The iodo group in this compound is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This opens up avenues for the synthesis of conjugated polymers and molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.

Theoretical Pathway: Synthesis of a Conjugated Moiety

A plausible synthetic route would involve a Suzuki coupling reaction to introduce an aromatic or heteroaromatic group at the iodo position, followed by further functionalization or polymerization.

Diagram of a Suzuki Coupling Reaction

G cluster_0 cluster_1 cluster_2 This compound This compound Catalyst Pd(PPh3)4 Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) This compound->Catalyst Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Catalyst Product 1-Chloro-4-(4-aryloxyphenoxy)benzene Catalyst->Product Suzuki Coupling

Caption: General scheme for a Suzuki coupling reaction with this compound.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize 1-Chloro-4-(4'-phenylphenoxy)benzene via a Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Inert Atmosphere: All glassware is oven-dried, and the reaction is carried out under an inert atmosphere of nitrogen or argon.

  • Reactant Mixture: A Schlenk flask is charged with this compound, phenylboronic acid, and Na₂CO₃.

  • Solvent Degassing: A mixture of toluene, ethanol, and water is degassed by bubbling with nitrogen for 30 minutes.

  • Catalyst Addition: The degassed solvent is added to the Schlenk flask, followed by the addition of the Pd(PPh₃)₄ catalyst.

  • Reaction: The reaction mixture is heated to reflux (around 90-100°C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Extraction: After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization of Synthesized Materials

The successful synthesis and properties of the resulting polymers or molecules would be confirmed using a suite of analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the monomers and polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups in the synthesized materials.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymers.
Differential Scanning Calorimetry (DSC) To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the materials.
UV-Visible and Fluorescence Spectroscopy For optoelectronic characterization of conjugated materials.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet established in the literature, its unique molecular architecture presents a compelling case for its exploration as a novel monomer. The theoretical protocols outlined in this guide, based on well-established polymerization and cross-coupling methodologies, provide a solid foundation for researchers to begin investigating its potential. Future work should focus on the actual synthesis and characterization of polymers and functional molecules derived from this compound to validate these theoretical applications and uncover new possibilities in the realm of advanced materials.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Chloro-4-(4-iodophenoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-(4-iodophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of diaryl ethers like this compound is a cornerstone of many research and development projects. The most common and effective method for this transformation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While powerful, this reaction is known for being sensitive to various parameters, which can often lead to inconsistent yields.[3][4] This guide will provide the expertise and practical insights needed to navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering during your experiments.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I fix them?

Low yield is the most common issue in Ullmann-type reactions. The problem can typically be traced back to one of three areas: catalyst activity, reaction conditions, or reagent quality.

  • Inactive Catalyst: The active catalytic species is Cu(I).[5] If your copper source is old or has been exposed to air, it may have oxidized to Cu(II), which is generally less effective under many conditions.

    • Solution: Always use a fresh, high-purity copper(I) salt such as CuI. Ensure your catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]

  • Suboptimal Ligand Choice: Modern Ullmann reactions often rely on a ligand to facilitate the catalytic cycle, allowing for milder reaction conditions.[1][3] The absence of a suitable ligand can lead to a sluggish or stalled reaction.

    • Solution: Screen a variety of ligands. For diaryl ether synthesis, N,O-bidentate ligands like L-proline or picolinic acid have shown great success.[3][6] Start with a ligand that has been proven effective for similar substrates.

  • Incorrect Base or Solvent: The base is crucial for deprotonating the phenol, and the solvent choice affects solubility and reaction temperature.[5] An inappropriate combination can halt the reaction.

    • Solution: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][6] Pair them with a high-boiling polar aprotic solvent like DMF, DMSO, or dioxane to ensure all reagents remain in solution at the optimal reaction temperature.[1]

  • Reaction Temperature: Traditional Ullmann reactions required temperatures in excess of 200°C.[1] While modern protocols are milder, the temperature must be sufficient to drive the reaction.

    • Solution: If using a ligand-based system, start with a temperature around 100-120°C.[5] If you see no product formation, incrementally increase the temperature. Conversely, if you observe decomposition of your starting materials, the temperature may be too high.

Q2: I'm observing a significant amount of a side product that appears to be the de-iodinated starting material (1,4-diiodobenzene is being reduced to iodobenzene). What causes this and how can I prevent it?

The reduction of the aryl halide is a known side reaction, often caused by protic impurities or an inappropriate choice of ligand or base.

  • Presence of Protic Impurities: Water or other protic species in the reaction mixture can protonate the organocopper intermediate, leading to the formation of the reduced arene.[5]

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly in an oven before use and run the reaction under a strictly inert atmosphere.

  • Ligand-Induced Reduction: Some ligands, particularly those with easily oxidizable functionalities, can promote side reactions.

    • Solution: If you suspect the ligand is the issue, try switching to a more robust one, such as 1,10-phenanthroline or a simple amino acid like N-methylglycine.[7]

Q3: The purification of my crude product by column chromatography is difficult, with the product co-eluting with a major impurity. What are my options?

Purification can be challenging, especially if the polarity of the product and a key impurity are very similar.

  • Alternative Chromatography:

    • Solution: If standard silica gel chromatography is failing, consider using a different stationary phase. Reverse-phase chromatography (C18 silica) can be effective for separating nonpolar compounds. Alternatively, trying different eluent systems with varying polarities can sometimes achieve the desired separation on standard silica.[8]

  • Crystallization:

    • Solution: If your product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvents (e.g., hexanes, ethanol, ethyl acetate, or mixtures thereof) to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

  • Reaction Optimization to Minimize Impurity:

    • Solution: The best purification is a clean reaction. Revisit the troubleshooting steps for low yield and side reactions. A cleaner crude product will be significantly easier to purify.

Frequently Asked Questions (FAQs)

What is the best catalyst system (copper source and ligand) for the synthesis of this compound?

While there is no single "best" system for all conditions, a highly effective starting point is a combination of CuI as the copper(I) source and picolinic acid or L-proline as the ligand.[3][6] These N,O-bidentate ligands are known to accelerate the C-O bond formation and often allow for lower reaction temperatures.

How critical is the purity of the starting materials (4-chlorophenol and 1,4-diiodobenzene)?

Extremely critical. Impurities in your starting materials can poison the catalyst or introduce competing side reactions. Ensure your 4-chlorophenol is free of water and that your 1,4-diiodobenzene is of high purity. If necessary, purify the starting materials by recrystallization or distillation before use.

Can I use an aryl bromide (e.g., 1-bromo-4-iodobenzene) instead of 1,4-diiodobenzene?

Yes, but with considerations. Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.[1] If you use an aryl bromide, you may need to use a higher catalyst loading, a more effective ligand system, or a higher reaction temperature to achieve a comparable yield.[6]

Data & Protocols

Table 1: Comparison of Reaction Parameters for Diaryl Ether Synthesis
ParameterTraditional UllmannModern Ligand-Accelerated Ullmann
Copper Source Stoichiometric Copper PowderCatalytic Cu(I) salts (e.g., CuI)[1]
Ligand NoneN- or O-based ligands (e.g., L-proline)[3]
Base Strong bases (e.g., KOH)Milder bases (e.g., K₃PO₄, Cs₂CO₃)[5]
Solvent High-boiling (e.g., DMF, Pyridine)[1]Various polar aprotic (e.g., Dioxane, Toluene)[5]
Temperature >200 °C[1]80 - 120 °C[5]
Yield Often erratic and moderateGenerally higher and more reproducible
Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 4-chlorophenol

  • 1,4-diiodobenzene

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 4-chlorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₃PO₄ (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated heating block and stir at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[8]

Visual Guides

Ullmann Condensation Catalytic Cycle

Ullmann Condensation Cycle CuI_L Cu(I)-Ligand Complex Cu_alkoxide Cu(I)-Phenoxide CuI_L->Cu_alkoxide + Ar'-O⁻ CuIII_intermediate Cu(III) Intermediate Cu_alkoxide->CuIII_intermediate Oxidative Addition + Ar-I CuIII_intermediate->CuI_L Reductive Elimination Product (Ar-O-Ar') product Diaryl Ether Product CuIII_intermediate->product ArI 1,4-Diiodobenzene (Ar-I) ArI->CuIII_intermediate Phenol 4-Chlorophenol (Ar'-OH) + Base Phenol->Cu_alkoxide

Caption: Simplified catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Observed check_catalyst Is the Cu(I) source fresh and handled under inert gas? start->check_catalyst check_reagents Are reagents anhydrous and starting materials pure? check_catalyst->check_reagents Yes replace_catalyst Use fresh, high-purity CuI. check_catalyst->replace_catalyst No check_conditions Are temperature, base, and solvent appropriate? check_reagents->check_conditions Yes dry_reagents Dry solvents/reagents. Purify starting materials. check_reagents->dry_reagents No check_ligand Is a suitable ligand being used? check_conditions->check_ligand Yes optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃). Increase temperature incrementally. check_conditions->optimize_conditions No screen_ligands Screen ligands (e.g., L-proline, picolinic acid). check_ligand->screen_ligands No success Yield Improved check_ligand->success Yes replace_catalyst->check_reagents dry_reagents->check_conditions optimize_conditions->check_ligand screen_ligands->success

Caption: A logical workflow for diagnosing and resolving issues of low reaction yield.

References

Technical Support Center: Purification of Crude 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-Chloro-4-(4-iodophenoxy)benzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile diaryl ether intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to this compound and the Importance of Purity

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a diaryl ether linkage with distinct halogen substituents, allows for selective functionalization in subsequent synthetic steps. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in the isolation of the final product.

This guide will focus on purification strategies following a typical synthesis, such as the Ullmann condensation, which often results in a crude product containing unreacted starting materials, catalyst residues, and side products.[1][2]

Key Physical Properties

A foundational understanding of the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
CAS Number 854257-01-5
Molecular Weight 330.55 g/mol
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry, dark place

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound, providing actionable solutions and the scientific rationale behind them.

Issue 1: Oily Product After Recrystallization

Question: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What went wrong?

Answer: Oiling out during recrystallization is a common issue that typically arises from one or more of the following factors:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Presence of Impurities: Certain impurities can act as a eutectic mixture, depressing the melting point of your product and preventing crystallization. Common impurities from an Ullmann condensation include unreacted 4-iodophenol, 4-chlorophenol, and copper catalyst residues.

  • Cooling Rate: Cooling the solution too rapidly can lead to supersaturation and precipitation of an amorphous solid or oil rather than the formation of an ordered crystal lattice.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: If you used a single solvent, consider a binary solvent system. For instance, if your compound is highly soluble in a non-polar solvent like toluene, you can add a miscible "anti-solvent" in which it is poorly soluble, such as heptane or hexane, dropwise until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.

  • Perform a Pre-purification Step: If significant impurities are suspected, a preliminary purification by column chromatography can remove the bulk of these contaminants, making subsequent recrystallization more effective.

  • Control the Cooling Process: Allow the heated solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal recovery.

  • Utilize Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Issue 2: Poor Separation in Column Chromatography

Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?

Answer: Achieving good separation in column chromatography depends on maximizing the differential partitioning of your compounds between the stationary phase (silica gel) and the mobile phase (eluent).

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Adjust Polarity: If your compounds are eluting too quickly (high Rf values), decrease the polarity of your eluent. For a typical hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate. Conversely, if they are sticking to the column (low Rf values), increase the eluent polarity.

    • Try a Different Solvent System: Sometimes, a change in the solvent system can alter the selectivity of the separation. Consider switching to a dichloromethane/hexane or a toluene/ethyl acetate system.

  • Modify the Stationary Phase:

    • Use a Finer Mesh Silica Gel: A smaller particle size provides a greater surface area, leading to better separation, although it may require higher pressure to achieve a good flow rate.

    • Consider an Alternative Stationary Phase: If your impurity has a similar polarity but a different functional group, consider using an alternative stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel.

  • Improve Your Column Packing and Loading Technique:

    • A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure your silica gel is a uniform slurry when packing the column.

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.

Issue 3: Persistent Color in the Final Product

Question: After purification, my this compound is still slightly colored (e.g., yellow or brown). Is this acceptable, and if not, how can I remove the color?

Answer: While a faint color may not always indicate significant impurity, a colorless or white solid is generally desired. The color often originates from trace amounts of highly conjugated impurities or residual copper catalyst from the synthesis.

Troubleshooting Steps:

  • Activated Carbon Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Chelating Agent Wash: If residual copper is suspected, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help remove the metal ions.

  • A Second Purification Pass: A second recrystallization or a carefully run column chromatography may be necessary to remove the last traces of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound synthesized via Ullmann condensation?

A1: The most common impurities include:

  • Unreacted Starting Materials: 4-iodophenol and 1,4-dichlorobenzene or 1-chloro-4-iodobenzene.[3][4]

  • Homocoupling Products: Bis(4-chlorophenyl) ether or bis(4-iodophenyl) ether.

  • Catalyst Residues: Copper salts or complexes.[1][2]

  • Solvent Residues: High-boiling point solvents like DMF or NMP if used in the reaction.[2]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point would be a solvent system where the compound has moderate solubility. Based on its structure (a relatively non-polar diaryl ether), consider the following:

  • Single Solvents: Ethanol, isopropanol, or toluene.

  • Binary Solvent Systems: Dichloromethane/hexane, ethyl acetate/heptane, or toluene/hexane. It is always recommended to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a powerful purification technique for liquids, it is generally not suitable for solids with high melting and boiling points like this compound. The high temperatures required for vacuum distillation could lead to decomposition. Recrystallization and column chromatography are the preferred methods.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C-O-C ether linkage.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a chemical that should be handled with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Hazard Statements: This compound may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes and avoid breathing dust.[5]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

Experimental Workflow Visualization

The following diagram illustrates a typical decision-making process for the purification of crude this compound.

Purification_Workflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude Product (this compound) initial_analysis Initial Analysis (TLC, ¹H NMR of crude) crude->initial_analysis decision Assess Impurity Profile initial_analysis->decision recrystallization Recrystallization (e.g., Ethanol or Toluene/Hexane) decision->recrystallization Minor, non-polar impurities column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) decision->column_chrom Multiple or polar impurities check_purity1 Purity Check (TLC, mp, NMR) recrystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK check_purity1->column_chrom Purity Not OK collect_fractions Collect & Analyze Fractions (TLC) column_chrom->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure check_purity2 Purity Check (TLC, mp, NMR) combine_pure->check_purity2 check_purity2->recrystallization Purity Not OK (for polishing) pure_product2 Pure Product check_purity2->pure_product2 Purity OK

References

Technical Support Center: 1-Chloro-4-(4-iodophenoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 1-Chloro-4-(4-iodophenoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile diaryl ether building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique structure of this compound, featuring a diaryl ether linkage with two distinct aryl halides, offers a platform for selective functionalization. The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in most cross-coupling reactions, providing a handle for precise chemical modifications. However, competing reaction pathways can lead to the formation of undesired side products, complicating purification and reducing yields. This guide addresses the most common of these issues in a direct question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: I am observing a significant amount of a homocoupled biaryl product in my cross-coupling reaction. What is causing this and how can I prevent it?

This is one of the most frequently encountered side reactions. The formation of a symmetrical biaryl, 4,4'-bis(4-chlorophenoxy)-1,1'-biphenyl, arises from the coupling of two molecules of the starting material. This is particularly common in palladium- and copper-catalyzed reactions like Suzuki, Sonogashira, and Ullmann couplings.[1][2]

Causality: Homocoupling can be promoted by several factors. In palladium catalysis, it can occur during the generation of the active Pd(0) catalyst from a Pd(II) precursor, or if the transmetalation step in the catalytic cycle is slow compared to the rate of a competing homocoupling pathway.[3] In copper-catalyzed Ullmann reactions, homocoupling is a well-known classical transformation that can compete with the desired cross-coupling.[4][5] Oxygen can also promote the oxidative homocoupling of organoboronic acids in Suzuki reactions.[6]

Troubleshooting Common Causes of Homocoupling

Potential Cause Underlying Reason Recommended Solution
Slow Transmetalation (Suzuki) The transfer of the organic group from boron to palladium is slower than competing side reactions.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex. Ensure the boronic acid reagent is of high purity.[7]
Catalyst System The chosen palladium source, ligand, or copper catalyst may inherently favor homocoupling.For Suzuki, screen different phosphine ligands; bulkier ligands can sometimes suppress this side reaction.[6] For Ullmann-type reactions, ensure the use of catalytic copper rather than stoichiometric amounts where possible.[5][8]
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of boronic acids and can impact the stability of the active catalyst.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
High Temperature Elevated temperatures can increase the rate of side reactions relative to the desired cross-coupling.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screening is often beneficial.

Protocol 1: Minimizing Homocoupling in a Suzuki Coupling Reaction

This protocol utilizes a robust catalyst system and conditions designed to favor the cross-coupling pathway over homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add this compound and the aryl boronic acid.

  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.[6]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Suzuki Coupling vs. Homocoupling Side Reaction

G cluster_main Desired Cross-Coupling Pathway cluster_side Homocoupling Side Reaction A This compound C Pd(0) Catalyst A->C Oxidative Addition B Ar'-B(OH)₂ B->C Transmetalation D Cross-Coupled Product C->D Reductive Elimination E This compound G Pd(0) or O₂ E->G F This compound F->G H Homocoupled Dimer G->H Dimerization

Caption: Desired cross-coupling vs. homocoupling pathway.

FAQ 2: My desired product is contaminated with a de-iodinated compound, 1-chloro-4-phenoxybenzene. Why is this happening?

The replacement of the iodine atom with a hydrogen atom is a reductive process known as dehalogenation or hydrodehalogenation.[9] This side product can be particularly problematic as its polarity is often very similar to the starting material and desired product, making purification difficult.

Causality: Dehalogenation typically occurs after the initial oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-I intermediate can react with a hydride source in the mixture, leading to reductive elimination of the de-iodinated arene instead of proceeding with the desired catalytic cycle.[9]

Troubleshooting Common Causes of De-iodination

Potential Cause Underlying Reason Recommended Solution
Hydride Donors Solvents (e.g., isopropanol, ethanol), bases (e.g., some amines), or even the desired amine substrate in a Buchwald-Hartwig reaction can act as hydride sources.[9]Use aprotic, non-hydridic solvents like Toluene, Dioxane, or THF. Choose a base that is not a hydride donor (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).
Water Content Excess water, especially in combination with bases like K₃PO₄, can promote dehalogenation pathways.[9]Use anhydrous solvents and reagents. If a hydrated base is used, consider its water contribution. Dry reagents in a vacuum oven if necessary.
Ligand Choice Some phosphine ligands can undergo decomposition pathways that generate species capable of promoting dehalogenation.Use robust, well-defined ligands (e.g., Buchwald or Hartwig-type biarylphosphine ligands) that are known to be stable under the reaction conditions.[10][11]
Reaction Time/Temp Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side reactions.Optimize the reaction to run to completion in the shortest time possible and at the lowest effective temperature.

Protocol 2: "Dry" Buchwald-Hartwig Amination to Minimize De-iodination

This protocol emphasizes anhydrous conditions to suppress the hydrodehalogenation side reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (1 mol%) or a suitable Pd precatalyst

  • A suitable biarylphosphine ligand (e.g., XPhos, RuPhos) (2-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add the palladium source, ligand, and NaOt-Bu to a dry reaction vessel equipped with a stir bar.

  • Add the this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and bring it out of the glovebox.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction closely. Once the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Diagram 2: Main Reaction vs. De-iodination Pathway

G cluster_main Desired Amination Pathway cluster_side De-iodination Side Reaction Start Ar-I + Pd(0) Intermediate Ar-Pd(II)-I Start->Intermediate Oxidative Addition Nuc Amine (R₂NH) Intermediate->Nuc Amine Coordination & Deprotonation Hydride Hydride Source (e.g., H₂O, alcohol) Intermediate->Hydride Product Ar-NR₂ (Product) Nuc->Product Reductive Elimination Dehalogenated Ar-H (Side Product) Hydride->Dehalogenated Reductive Elimination

Caption: Competing pathways for the Ar-Pd(II)-I intermediate.

FAQ 3: I am seeing products resulting from the cleavage of the diaryl ether bond. What conditions lead to this?

While diaryl ethers are generally stable, the C-O bond can be cleaved under certain harsh conditions, leading to the formation of phenols (e.g., 4-chlorophenol and 4-iodophenol) and their subsequent reaction products.[12]

Causality: Ether cleavage can be promoted by strong acids, strong bases at high temperatures, or certain reductive conditions.[12][13] In the context of cross-coupling, very strong bases (like alkali metals or metal hydrides) or reaction conditions that generate highly reactive, low-valent metal species could potentially facilitate this undesired reaction. Electrocatalytic methods have also been shown to cleave diaryl ethers.[14][15]

Troubleshooting Common Causes of Ether Cleavage

Potential Cause Underlying Reason Recommended Solution
High Temperature & Strong Base The combination of high heat and a very strong base (e.g., KOtBu at >150 °C) can induce C-O bond cleavage.[13]Use the mildest base effective for the transformation (e.g., carbonates or phosphates). Avoid excessive temperatures.
Strongly Acidic Conditions While less common in cross-coupling, any acidic workup or carryover of acidic reagents can cleave the ether, especially with heating.[12]Ensure the reaction medium remains basic. Use neutral or slightly basic workup conditions.
Reductive Cleavage Some reducing agents used in catalyst generation or as additives can cleave the ether bond.Avoid strong reducing agents like NaH or LiAlH₄ unless they are specifically required for the desired transformation.[16][17] Be mindful that some reaction conditions can generate hydrides in situ.

Protocol 3: Mild, Copper-Free Sonogashira Coupling to Preserve Ether Linkage

This protocol uses mild conditions to couple a terminal alkyne to the C-I bond, minimizing the risk of ether cleavage.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF or Toluene

Procedure:

  • To a dry Schlenk flask under argon, add this compound and the palladium catalyst.

  • Evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C. The reaction is often complete within a few hours.[18][19]

  • Monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

// Nodes Start [label="this compound"]; Coupling_Product [label="Desired Cross-Coupled\nProduct"]; Cleavage_Products [label="4-Chlorophenol\n+\n4-Iodophenol"]; Conditions [label="Desired Coupling\nConditions\n(e.g., Pd/Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harsh_Conditions [label="Harsh Conditions\n(e.g., High Temp,\nStrong Base/Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Conditions -> Coupling_Product [label=" Desired\n Pathway "]; Start -> Harsh_Conditions -> Cleavage_Products [label=" Side\n Reaction ", style=dashed]; }

References

Technical Support Center: Optimization of 1-Chloro-4-(4-iodophenoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-(4-iodophenoxy)benzene. As a key diaryl ether intermediate, its efficient synthesis is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Introduction: Navigating the Synthesis of a Diaryl Ether

The synthesis of diaryl ethers like this compound is principally achieved through cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[1][2] While both are effective, the Ullmann reaction is often favored in process chemistry for its cost-effectiveness, despite traditionally requiring harsh reaction conditions (high temperatures).[3][4] Modern modifications using ligands have made the Ullmann reaction significantly milder and more versatile.[5]

This guide will focus on optimizing a modified Ullmann condensation, a robust and scalable method. We will address common pitfalls and provide a logical framework for systematic optimization.

Troubleshooting Guide: Common Experimental Issues

This section is designed to directly address the most common challenges encountered during the synthesis.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

Answer: A low or non-existent yield is the most common issue and can typically be traced to one of five key areas: the catalyst system, the base, the solvent, the temperature, or the integrity of your reagents.

  • Catalyst & Ligand System: The choice of copper source and ligand is paramount. Classical Ullmann reactions without ligands require very high temperatures (>150 °C).[6] Using a ligand can dramatically accelerate the reaction at lower temperatures (80-120 °C).

    • Copper Source: Use a fresh, high-purity source of a Cu(I) salt, such as Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O), which are often more effective than Cu(II) sources.[5]

    • Ligand Selection: Inexpensive bidentate ligands are highly effective. N,N- or N,O-ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or even simple amino acids can significantly improve yield and suppress side reactions.[6] More specialized ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have also been shown to greatly accelerate the reaction.[7]

  • Choice of Base: The base is critical for deprotonating the phenol, forming the active phenoxide nucleophile. The strength and solubility of the base can dictate the reaction rate.

    • Screening: Inorganic bases like Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), and Potassium Phosphate (K₃PO₄) are commonly used.[6] Cs₂CO₃ is often the most effective due to its high solubility in organic solvents, but it is also the most expensive. K₃PO₄ is a strong, non-nucleophilic base that is an excellent alternative.

  • Solvent Effects: The solvent must be able to dissolve the reagents and withstand the reaction temperature.

    • Polar Aprotic Solvents: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are generally the most effective as they facilitate the dissolution of the inorganic base and the phenoxide salt.[6]

    • Non-Polar Solvents: In some ligand systems, non-polar solvents like toluene or xylene can be effective and may simplify workup.[8][9] However, they are often less effective in reactions using inorganic bases.[8]

  • Reaction Temperature: While modern methods are milder, sufficient thermal energy is still required. If you see no reaction at a lower temperature (e.g., 100 °C), cautiously increase it in 10-15 °C increments. Monitor for starting material decomposition via TLC or GC.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield reactions.

TroubleshootingWorkflow cluster_steps Start Low or No Product Yield CheckReagents Step 1: Verify Reagent Quality & Setup Start->CheckReagents Start Here OptimizeBase Step 2: Optimize Base CheckReagents->OptimizeBase Reagents & setup confirmed OK OptimizeSolvent Step 3: Optimize Solvent OptimizeBase->OptimizeSolvent Yield still low Success Successful Optimization OptimizeBase->Success Yield Improved OptimizeLigand Step 4: Screen Ligands OptimizeSolvent->OptimizeLigand Yield still low OptimizeSolvent->Success Yield Improved OptimizeTemp Step 5: Adjust Temperature OptimizeLigand->OptimizeTemp Yield still low OptimizeLigand->Success Yield Improved OptimizeTemp->Success Yield Improved

Caption: A logical workflow for troubleshooting low-yield Ullmann reactions.

Question 2: I'm observing significant side products, particularly homocoupling of the aryl halide. How can I improve selectivity?

Answer: Homocoupling (formation of biaryls) and hydrodehalogenation are common side reactions in Ullmann couplings. They are often promoted by excessively high temperatures or suboptimal catalyst/ligand combinations.

  • Lower the Temperature: This is the first and most effective step to reduce side reactions. Modern ligand-accelerated Ullmann reactions should not require the extreme temperatures of classical protocols. Aim for the lowest temperature that provides a reasonable reaction rate (typically 100-130 °C).[6]

  • Adjust Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the phenol component can help ensure the aryl halide is consumed by the desired cross-coupling pathway rather than homocoupling.[6]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the desired C-O bond formation over undesired pathways. If homocoupling is severe, screening a different class of ligand (e.g., switching from a diamine to a diketone) is a valid strategy.

Question 3: How do I choose the best starting materials for this synthesis?

Answer: The product is this compound. This can be formed from two primary combinations:

  • 4-Iodophenol + a 1-chloro-4-halo-benzene (e.g., 1,4-dichlorobenzene)

  • 4-Chlorophenol + a 1-iodo-4-halo-benzene (e.g., 1,4-diiodobenzene)

The reactivity of aryl halides in Ullmann couplings generally follows the order: I > Br > Cl.[10] Therefore, reacting an aryl chloride is the most challenging step.

  • Recommended Pathway: Coupling 4-chlorophenol with 1,4-diiodobenzene . In this case, the highly reactive C-I bond will react preferentially, leaving the C-Cl bond on the phenol untouched. This provides excellent selectivity.

  • Challenging Pathway: Coupling 4-iodophenol with 1,4-dichlorobenzene . This requires forcing conditions to activate the inert C-Cl bond, which can lead to more side products and is generally a less efficient route.

Frequently Asked Questions (FAQs)

Q: Is a Buchwald-Hartwig C-O coupling a viable alternative?

A: Absolutely. The Buchwald-Hartwig reaction is a powerful method for diaryl ether synthesis that uses a palladium catalyst with specialized phosphine ligands.[2][11] It often proceeds under even milder conditions than the modified Ullmann reaction.[12] The main drawback is the higher cost of palladium and the often air-sensitive, expensive phosphine ligands, which can make it less suitable for large-scale industrial applications.[5]

Q: My reagents are old. Does purity matter significantly?

A: Yes, purity is critical. Old aryl halides can degrade. Phenols are susceptible to oxidation, which can introduce impurities that inhibit the catalyst. The copper catalyst itself should be fresh, as oxidation of Cu(I) to Cu(II) can reduce catalytic activity. Always use freshly purified starting materials and anhydrous, degassed solvents for best results.

Q: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., Ethyl Acetate/Hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.

Optimized Experimental Protocol: Modified Ullmann Synthesis

This protocol describes the synthesis of this compound from 4-chlorophenol and 1,4-diiodobenzene.

Reactants & Reagents

Reagent M.W. Amount Moles Equivalents
4-Chlorophenol 128.56 1.29 g 10.0 mmol 1.0
1,4-Diiodobenzene 329.91 3.96 g 12.0 mmol 1.2
Copper(I) Iodide (CuI) 190.45 95 mg 0.5 mmol 0.05
1,10-Phenanthroline 180.21 180 mg 1.0 mmol 0.10
Potassium Phosphate (K₃PO₄) 212.27 4.25 g 20.0 mmol 2.0

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

Procedure:

  • Preparation: Add K₃PO₄ to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Heat the flask under a high vacuum for 15 minutes to ensure the base is anhydrous, then allow it to cool to room temperature.

  • Reagent Addition: Backfill the flask with an inert atmosphere (Argon or Nitrogen). To the flask, add 4-chlorophenol, 1,4-diiodobenzene, Copper(I) Iodide, and 1,10-phenanthroline.

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. The mixture should turn from a pale suspension to a darker, more homogeneous color.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of Ethyl Acetate and 100 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of Ethyl Acetate.

  • Washing: Combine the organic layers and wash them with 50 mL of 1M NaOH solution to remove any unreacted phenol, followed by two 50 mL portions of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to afford this compound as a solid.

References

How to avoid decomposition of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. As a diaryl ether containing two different halogen substituents, its stability is critical for ensuring experimental reproducibility and success. This document provides in-depth troubleshooting advice and preventative protocols grounded in chemical principles.

Troubleshooting Guide: Diagnosing Decomposition

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemical processes and recommending corrective actions.

Question: My sample of this compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. What is causing this discoloration?

Answer: This discoloration is a primary indicator of decomposition. The color change is most commonly attributed to the cleavage of the Carbon-Iodine (C-I) bond. The C-I bond is the weakest covalent bond in the molecule and is susceptible to cleavage by both light (photolysis) and heat (thermolysis)[1][2].

  • Mechanism of Discoloration: When the C-I bond breaks, it can lead to the formation of trace amounts of elemental iodine (I₂) or other colored poly-iodinated species, which are intensely colored and can stain the bulk material even at very low concentrations. The reactivity of iodoaromatic compounds, particularly their susceptibility to deiodination, is a known challenge in their application as pharmaceuticals and tracers[3].

  • Corrective Action: If your sample is discolored, its purity is compromised. It is highly recommended to purify the material before use, for example, by recrystallization or flash column chromatography. To prevent recurrence, you must immediately implement the stringent storage and handling protocols outlined below.

Question: I am analyzing my compound via NMR or LC-MS and see unexpected peaks. What are these impurities and where did they come from?

Answer: The appearance of new peaks in your analytical data confirms the presence of degradation products. Based on the structure of this compound, there are two primary decomposition pathways that can generate specific impurities:

  • Cleavage of the C-I Bond: This is the most probable degradation route.

    • Impurity Profile: You may observe a peak corresponding to 1-Chloro-4-phenoxybenzene (MW: 204.65 g/mol )[4]. This results from the iodine atom being replaced by a hydrogen atom, often sourced from residual moisture, solvents, or other proton sources in the sample matrix.

  • Cleavage of the Diaryl Ether (C-O) Bond: The ether linkage is robust but can be cleaved under certain conditions, such as in the presence of catalytic metals or at very high temperatures[5][6][7].

    • Impurity Profile: This pathway would generate 4-chlorophenol and 4-iodophenol . These phenolic impurities are often more polar than the parent compound and will have distinct retention times in LC and unique signals in NMR.

The diagram below illustrates these primary decomposition pathways.

cluster_main This compound cluster_path1 C-I Bond Cleavage cluster_path2 C-O Ether Cleavage parent Cl-Ph-O-Ph-I prod1 1-Chloro-4-phenoxybenzene (Cl-Ph-O-Ph) parent->prod1  Light (hv)  Heat (Δ) prod2 4-Chlorophenol (Cl-Ph-OH) parent->prod2  Catalytic Metals  High Heat prod3 4-Iodophenol (I-Ph-OH) parent->prod3  Catalytic Metals  High Heat

Caption: Primary decomposition pathways of this compound.

Question: My reaction is providing inconsistent or lower-than-expected yields. Could the purity of my starting material be the issue?

Answer: Absolutely. The use of partially decomposed starting material is a frequent cause of poor reaction outcomes. If a portion of your this compound has degraded, the actual molar quantity of the active reactant is lower than calculated. Furthermore, the decomposition products themselves can sometimes interfere with the reaction mechanism, poison catalysts, or complicate the purification of your desired product.

  • Self-Validation Protocol: Before every experiment, perform a quick purity check. A simple Thin-Layer Chromatography (TLC) against a stored reference spot or a rapid LC-MS run can save significant time and resources by confirming the integrity of the starting material. If degradation is observed, the material must be repurified.

FAQs: Proactive Prevention of Decomposition

This section provides answers to frequently asked questions about the proper storage and handling of this compound to maintain its long-term stability.

What are the optimal storage conditions for this compound?

The key to preventing decomposition is to mitigate exposure to light, heat, oxygen, and moisture. The manufacturer's recommendation is to store the compound at 2-8°C in a dark, dry, and sealed environment[8]. For long-term stability, we recommend enhancing these conditions.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of thermal decomposition[1]. Avoid freezing, which can introduce moisture through condensation.
Light Store in an amber glass vial. For extra protection, wrap the vial in aluminum foil.Prevents photolytic cleavage of the C-I bond, a major degradation pathway for iodoaromatic compounds[3].
Atmosphere Purge the container with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen and moisture, preventing potential oxidative degradation pathways.
Container Tightly sealed glass container with a PTFE-lined cap.Ensures an inert and dry environment, preventing contamination and reaction with container materials.
What substances and conditions should I avoid during experimental work?

Beyond storage, careful handling during your experimental setup and workup is crucial.

CategoryAvoidRationale
Heat Prolonged heating, high-temperature distillations, excessive heat on a rotary evaporator.High temperatures can induce thermal cleavage of both the C-I and C-O bonds[1][9].
Light Direct sunlight, strong laboratory lighting for extended periods.Protect reaction flasks by wrapping them in foil, especially if the reaction is lengthy.
Incompatible Materials Strong oxidizing agents[9][10], strong acids.Can lead to aggressive and uncontrolled decomposition.
Catalytic Metals Trace amounts of transition metals like Nickel (Ni) or Palladium (Pd).These metals are known to catalyze the cleavage of diaryl ether bonds[5][6][7]. Ensure glassware is scrupulously clean.
Is there a recommended workflow for handling the compound to ensure stability?

Yes, adopting a systematic workflow can drastically reduce the chances of decomposition. The following diagram outlines a best-practice procedure from receiving the compound to its use in an experiment.

cluster_storage Storage & Prep cluster_use Experimental Use cluster_qc Quality Control receive 1. Receive Compound transfer 2. Transfer to Amber Vial (if needed) receive->transfer purge 3. Purge with Inert Gas (Ar/N2) transfer->purge store 4. Store at 2-8°C, Dark purge->store qc_check Purity Check? (TLC/LC-MS) store->qc_check Before Use weigh 5. Weigh Quickly in Subdued Light dissolve 6. Dissolve in Appropriate Solvent weigh->dissolve react 7. Run Reaction (Protect from light/heat) dissolve->react qc_check->weigh [Purity OK]

Caption: Recommended workflow for handling this compound.

By implementing these diagnostic and preventative measures, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Navigating the Scale-Up of 1-Chloro-4-(4-iodophenoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-(4-iodophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this crucial diaryl ether synthesis from the laboratory to pilot and production scales. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and ensure a robust, safe, and efficient synthesis.

Introduction to the Challenges

The synthesis of this compound, a key building block in various pharmaceutical and materials science applications, is most commonly achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. While effective at the bench scale, scaling up this process presents a unique set of challenges. The classical Ullmann reaction is notorious for requiring harsh conditions, including high temperatures and stoichiometric amounts of copper, which can lead to issues with product purity, process safety, and economic viability on a larger scale.[1][2][3][4] Modern advancements have introduced milder conditions through the use of ligands, but these also require careful optimization during scale-up.

This guide will address the common pitfalls encountered during the scale-up of this synthesis, providing practical, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles faced during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[2][5] For this specific molecule, two primary routes are considered:

  • Route A: Reaction of 4-chlorophenol with 1,4-diiodobenzene.

  • Route B: Reaction of 4-iodophenol with 1,4-dichlorobenzene.

Route A is often preferred due to the higher reactivity of the C-I bond compared to the C-Cl bond, allowing for more selective coupling.[2]

Q2: My reaction is not going to completion, even after extended reaction times. What are the likely causes?

A2: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficiently activated copper catalyst: If using copper powder, it must be activated to remove the passivating oxide layer.

  • Catalyst poisoning: Impurities in the starting materials or solvent can poison the copper catalyst.

  • Suboptimal temperature: While high temperatures are traditional, modern ligand-based systems operate at lower, more specific temperature ranges. Deviation from the optimal temperature can significantly slow down the reaction.

  • Poor choice of base: The base plays a crucial role in the reaction by deprotonating the phenol. An inappropriate base (in terms of strength or solubility) can hinder the reaction.

Q3: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this?

A3: The formation of dark, insoluble by-products is often due to side reactions occurring at high temperatures, such as polymerization or decomposition of the starting materials or product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concern is the risk of a thermal runaway reaction.[6] The Ullmann condensation is an exothermic process, and on a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[6][7] Additionally, the use of high-boiling point solvents like DMF or NMP at elevated temperatures poses significant risks. Proper process safety studies, including reaction calorimetry, are essential before attempting a large-scale synthesis.

Troubleshooting Guides

This section provides detailed solutions to more complex problems you may encounter during the scale-up process.

Problem 1: Low Yield and Formation of Multiple By-products

Question: My scaled-up reaction is giving a low yield of the desired this compound, and my crude product analysis (GC-MS/LC-MS) shows several significant impurities. How can I identify these by-products and improve the selectivity of my reaction?

Root Cause Analysis and Solutions:

Low yield and poor selectivity in Ullmann-type reactions are often interconnected and can be traced back to several factors. The most common by-products in this specific synthesis are the result of symmetrical coupling and dehalogenation reactions.

Common By-products:

  • Symmetrical Diaryl Ethers:

    • Bis(4-chlorophenoxy)benzene (from self-coupling of 4-chlorophenol)

    • Bis(4-iodophenoxy)benzene (from self-coupling of 4-iodophenol)

  • Biaryls:

    • 4,4'-Dichlorobiphenyl (from coupling of 1,4-dichlorobenzene)

    • 4,4'-Diiodobiphenyl (from coupling of 1,4-diiodobenzene)

  • Dehalogenated Starting Materials:

    • Chlorobenzene

    • Iodobenzene

    • Phenol

Troubleshooting Workflow:

start Low Yield & By-products Identified catalyst Optimize Catalyst System start->catalyst High levels of symmetrical coupling ligand Screen Ligands catalyst->ligand If still suboptimal temp Adjust Reaction Temperature ligand->temp Optimize for new catalyst system base Evaluate Base temp->base Fine-tune conditions purification Refine Purification Strategy base->purification Once reaction is optimized success Improved Yield & Purity purification->success start Crude Reaction Mixture workup Aqueous Work-up start->workup Remove inorganic salts distillation Solvent Swap / Distillation workup->distillation Remove high-boiling solvent crystallization Crystallization distillation->crystallization Primary purification chromatography Chromatography (if necessary) crystallization->chromatography If impurities persist pure_product Pure Product crystallization->pure_product If purity is sufficient chromatography->pure_product

References

Technical Support Center: Refining the Work-up for 1-Chloro-4-(4-iodophenoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of 1-Chloro-4-(4-iodophenoxy)benzene. This diaryl ether is a valuable building block in organic synthesis, and a robust, reproducible work-up procedure is critical for obtaining high-purity material, which is essential for subsequent reactions and biological testing.

Introduction: The Ullmann Condensation and Its Challenges

The synthesis of this compound is commonly achieved via an Ullmann condensation or a related copper-catalyzed cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of a phenol with an aryl halide. While effective, these reactions often present challenges during the work-up phase, primarily related to the removal of the copper catalyst and the separation of the desired product from unreacted starting materials and side products.[4][5][6] The persistent green or blue coloration of the product is a common indicator of residual copper contamination.[4]

This guide will address these challenges by providing detailed, step-by-step protocols and troubleshooting advice to ensure a successful and efficient purification process.

Visualizing the General Work-Up Workflow

The following diagram outlines the typical workflow for the work-up and purification of this compound following a copper-catalyzed synthesis.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture (Product, Catalyst, Base, Solvent) Quench Quench with Water/Dilute Acid Reaction->Quench Initial Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Phase Separation Wash Aqueous Washes (Brine, Chelating Agents) Extraction->Wash Impurity Removal Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Drying Water Removal Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Product Isolation Chromatography Flash Column Chromatography Concentration->Chromatography High Purity Separation Analysis Purity Analysis (TLC, NMR, GC-MS) Chromatography->Analysis Quality Control FinalProduct Pure 1-Chloro-4- (4-iodophenoxy)benzene Analysis->FinalProduct Verification

Caption: General workflow for the work-up and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Initial Work-up and Catalyst Removal

Q1: My organic layer is persistently green/blue after aqueous extraction. What does this mean and how can I fix it?

A1: A persistent green or blue color in the organic layer is a clear indication of residual copper catalyst.[4] Standard aqueous washes are often insufficient for complete removal. To address this, employ one of the following methods:

  • Aqueous Washes with Chelating Agents: Perform multiple washes with an aqueous solution of a chelating agent. Common and effective options include:

    • 0.5 M EDTA (Ethylenediaminetetraacetic acid) solution: EDTA forms a stable, water-soluble complex with copper ions, facilitating their removal into the aqueous phase.[4][7][8]

    • Aqueous Ammonia or Ammonium Chloride: Ammonia forms a deep blue tetraamminecopper(II) complex, which is highly soluble in water.[9] This can be a very effective method for removing copper.

  • Filtration through a Solid Support: Pass the crude organic solution through a plug of silica gel or Celite®.[4] These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluting solvent.[4][10]

Q2: I've tried washing with EDTA solution, but the color persists. What should I do next?

A2: If a single wash with a chelating agent is insufficient, consider the following:

  • Multiple Washes: Repeat the wash with the EDTA solution 2-3 more times, or until the aqueous layer is no longer colored.[4]

  • Increased Concentration or Contact Time: While less common, a slightly more concentrated EDTA solution or longer shaking time during extraction might be beneficial.

  • Alternative Chelating Agents: If EDTA is ineffective, switching to an aqueous ammonia wash may be more successful due to the different complexation chemistry.

Q3: Can I use other solid adsorbents besides silica or Celite® to remove the copper catalyst?

A3: Yes, other adsorbents have been reported to be effective for copper removal. These include neutral alumina and various clays.[10] The choice of adsorbent may depend on the specific properties of your product and the solvent system used.

Purification by Recrystallization and Chromatography

Q4: I have a semi-pure solid after work-up. What is a good recrystallization solvent for this compound?

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Hexanes/Ethyl Acetate: Similar to the ethanol/water system, dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

It is always recommended to perform small-scale solvent screening to identify the optimal recrystallization conditions.

Q5: I need to purify my product by flash column chromatography. What is a recommended solvent system?

A5: For nonpolar to moderately polar compounds like diaryl ethers, a common and effective mobile phase for flash chromatography on silica gel is a mixture of hexanes and ethyl acetate.[11][12]

  • Starting Point: Begin with a low polarity eluent, such as 1-5% ethyl acetate in hexanes, and gradually increase the polarity.

  • TLC Analysis: Before running the column, it is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired product a retention factor (Rf) of approximately 0.2-0.3.[13]

Q6: My product seems to be co-eluting with an impurity during column chromatography. How can I improve the separation?

A6: If you are experiencing co-elution, consider the following strategies:

  • Optimize the Solvent System:

    • Use a shallower gradient: If you are running a gradient, make the increase in polarity more gradual.

    • Try a different solvent system: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or toluene might provide better resolution.[11][12]

  • Dry Loading: If you are loading your sample in a solvent, it might be too polar and causing band broadening. Instead, try "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.[11][13]

Troubleshooting Low Yields and Side Reactions

Q7: My final yield of this compound is very low. What are some potential causes during the work-up?

A7: Low yields can stem from several issues during the work-up and purification process:

  • Product Loss During Aqueous Extraction: If your product has some water solubility, it can be lost to the aqueous layers during washing. To mitigate this, back-extract the combined aqueous layers with a fresh portion of your organic solvent.

  • Product Adsorption on Solid Supports: Your product might be adsorbing to the solid supports used for catalyst removal or chromatography.[4] Ensure you thoroughly wash the solid support with your eluent to recover as much product as possible.

  • Incomplete Reaction: A low yield might be due to an incomplete reaction. Always check the reaction progress by TLC or another analytical method before starting the work-up.

Q8: What are some common side products in Ullmann-type reactions that I should be aware of?

A8: Common side reactions in Ullmann condensations can lead to impurities that complicate purification. These include:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • Phenol Homocoupling: While less common, oxidative coupling of the phenol can occur.

The presence of these impurities can often be identified by NMR or mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up with a Chelating Agent
  • Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt.[4]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-4) two more times, or until the blue/green color is no longer visible in the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a chromatography column of appropriate size and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand, followed by the dry silica gel (Silica 60 is commonly used).[11] Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

  • Equilibration: Pre-elute the packed column with your chosen starting solvent system (e.g., 2% ethyl acetate in hexanes) until the silica is fully wetted and the eluent runs clear.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[11] Carefully apply the sample solution to the top of the silica gel.

  • Elution: Carefully add your eluent to the top of the column and apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate.[13] A flow rate of approximately 2 inches per minute is often recommended.[11]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Characterization of this compound

Property Value Source
Molecular Formula C₁₂H₈ClIOPubChem
Molecular Weight 346.55 g/mol PubChem
Appearance Expected to be a solid at room temperatureGeneral Knowledge
¹H NMR (CDCl₃) δ ~7.6-7.7 (d, 2H), ~7.2-7.3 (d, 2H), ~6.8-6.9 (d, 2H), ~6.7-6.8 (d, 2H)Predicted based on similar structures and general chemical shifts. Specific literature data for the final product was not found in the initial search, but data for 1-chloro-4-iodobenzene is available.[15]
¹³C NMR (CDCl₃) Peaks expected in the aromatic region (~115-160 ppm)Predicted

Note: The NMR data is a prediction based on the structure and may vary slightly depending on the solvent and instrument used. It is always best to compare with a known standard or published data if available.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common work-up issues.

Troubleshooting_Logic Start Crude Product After Aqueous Work-up Color_Check Is the product still colored (green/blue)? Start->Color_Check Yield_Check Is the yield unacceptably low? Color_Check->Yield_Check No Chelating_Wash Perform additional washes with EDTA or aqueous ammonia. Color_Check->Chelating_Wash Yes Purity_Check Is the product impure by TLC/NMR? Yield_Check->Purity_Check No Check_Reaction Verify reaction completion with TLC/NMR of crude. Yield_Check->Check_Reaction Yes Optimize_Chroma Optimize chromatography: - Change solvent system - Use a shallower gradient - Dry load sample Purity_Check->Optimize_Chroma Yes Final_Product Pure Product Purity_Check->Final_Product No Solid_Adsorbent Filter through a plug of silica or Celite. Chelating_Wash->Solid_Adsorbent If color persists Solid_Adsorbent->Yield_Check Back_Extract Back-extract aqueous layers with organic solvent. Check_Reaction->Back_Extract If reaction was complete Back_Extract->Purity_Check Recrystallize Attempt recrystallization from a suitable solvent. Optimize_Chroma->Recrystallize If chromatography is difficult Optimize_Chroma->Final_Product Recrystallize->Final_Product

Caption: Decision tree for troubleshooting the work-up of this compound.

References

Method Refinement and Troubleshooting for the Analysis of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative analysis of 1-Chloro-4-(4-iodophenoxy)benzene. As a halogenated diaryl ether, this compound shares analytical characteristics with other molecules in its class, such as polybrominated diphenyl ethers (PBDEs). The methodologies and troubleshooting advice presented here are synthesized from established analytical principles and field-proven insights for related compounds, ensuring a robust starting point for your research.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a primary technique for analyzing semi-volatile compounds like this compound due to its high resolving power.[1][2] Coupling it with a mass spectrometer provides the sensitivity and selectivity needed for confident identification and quantification.

Troubleshooting Guide: GC-MS

Question: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The causes can be traced back to the injector, the column, or the compound's interaction with the system.

  • Cause 1: Active Sites in the Injector or Column: The analyte may be interacting with active sites (e.g., exposed silanols) in the inlet liner or the front end of the GC column. This is a frequent problem with polar or semi-polar compounds.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass wool liner. Consider replacing the liner if you observe degradation or contamination.[3][4]

      • Column Maintenance: Cut the first 10-15 cm from the front of the column. This removes accumulated non-volatile residues and active sites.

      • Column Choice: Employ a low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is generally robust for this class of compounds.

  • Cause 2: Inappropriate Injection Temperature: Halogenated diaryl ethers can be susceptible to thermal degradation at high temperatures.[1]

    • Solution: Optimize the injector temperature. Start around 250°C and evaluate peak shape and response. If degradation is suspected (visible by the presence of specific fragment ions in the mass spectrum), systematically lower the temperature in 10°C increments. A programmable temperature vaporizer (PTV) inlet can offer better control by introducing the sample at a lower temperature and then rapidly heating.[1]

  • Cause 3: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the issue.

Question: My analyte signal is weak or non-existent, but the internal standard looks fine. What should I investigate?

Answer: This scenario points to a problem specific to the analyte, likely occurring before or during injection, or with detector settings.

  • Cause 1: Analyte Degradation: As mentioned, thermal degradation in the injector is a primary concern.[1] The analyte may be breaking down, so it never reaches the detector intact.

    • Solution:

      • Check for Degradants: Look for characteristic fragment ions in your mass spectrum. For this compound, this could involve the loss of iodine or chlorine, or cleavage of the ether bond.

      • Lower Injection Temperature: Reduce the injector temperature as a first step.

      • Change Injection Technique: Switch from split/splitless injection to an on-column or PTV injection, which are gentler techniques for thermally labile compounds.[1]

  • Cause 2: Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions, or the ionization energy may be suboptimal.

    • Solution:

      • Verify Monitored Ions: Ensure you are using the correct mass-to-charge ratios (m/z) for the molecular ion and key fragments in your Selected Ion Monitoring (SIM) method. The molecular weight of C12H8ClIO is approximately 362.4 g/mol . Key ions would likely include the molecular ion cluster and fragments corresponding to the chlorophenoxy and iodophenyl moieties.

      • Full Scan Analysis: Run a more concentrated standard in full scan mode to confirm the fragmentation pattern and identify the most abundant, characteristic ions for your SIM method.

Logical Troubleshooting Workflow: Poor GC Peak Shape

Here is a decision tree to guide your troubleshooting process for chromatographic peak issues.

GC_Troubleshooting start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is Peak Fronting or Tailing? start->check_overload fronting_path Dilute Sample & Re-inject check_overload->fronting_path Fronting tailing_path Investigate System Activity or Temperature Effects check_overload->tailing_path Tailing fronting_result Did Shape Improve? fronting_path->fronting_result fronting_yes Issue Resolved: Column Overload fronting_result->fronting_yes Yes fronting_result->tailing_path No check_liner 1. Replace Inlet Liner & Trim Column tailing_path->check_liner liner_result Did Shape Improve? check_liner->liner_result liner_yes Issue Resolved: System Activity liner_result->liner_yes Yes check_temp 2. Lower Injector Temp by 10-20°C liner_result->check_temp No temp_result Did Shape Improve? check_temp->temp_result temp_yes Issue Resolved: Thermal Degradation temp_result->temp_yes Yes further_action Contact Technical Support for Advanced Diagnostics temp_result->further_action No

Caption: Troubleshooting decision tree for GC peak shape problems.

Suggested GC-MS Starting Protocol

This protocol is a robust starting point for method development.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Injector Split/Splitless or PTVPTV is preferred to minimize thermal degradation.[1]
Inlet Temp 250°C (or ramped if PTV)Balances volatilization with minimizing degradation.
Injection Vol. 1 µLPrevents column overload and backflash.
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times.
Column 30m x 0.25mm ID, 0.25µm filmStandard dimensions for good resolution.
Stationary Phase 5% Phenyl-MethylpolysiloxaneLow polarity, good for semi-volatile halogenated compounds.
Oven Program 100°C (hold 1 min), ramp 15°C/min to 320°C (hold 5 min)Provides good separation from solvent and matrix components.
MS System Triple Quadrupole or High-Res MSProvides excellent selectivity and sensitivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation.
Acquisition Selected Ion Monitoring (SIM)Maximizes sensitivity for target analyte quantification.
Monitored Ions m/z 362 (M+), 235, 127Hypothetical ions: molecular ion, [M-I]+, and iodophenyl fragment. Must be confirmed experimentally.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a viable alternative to GC, particularly if the analyte is part of a complex mixture with non-volatile components or if thermal degradation is a major, unresolved issue.

Troubleshooting Guide: HPLC

Question: My analyte peak is broad and shows poor efficiency. How can I improve it?

Answer: Peak broadening in HPLC can stem from issues with the mobile phase, column, or extra-column dead volume.

  • Cause 1: Mobile Phase / Analyte Mismatch: The high hydrophobicity of this compound (estimated LogP > 4.0) means it requires a strong organic mobile phase for elution in reversed-phase chromatography.[5][6] Insufficient organic solvent will cause slow, broad elution.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method. A gradient elution is highly recommended for complex samples.[7][8]

  • Cause 2: Column Degradation or Void: A void at the head of the column can cause significant peak distortion. This can happen from pressure shocks or operating outside the column's recommended pH range.[9]

    • Solution:

      • Reverse and Flush: Disconnect the column, reverse its direction, and flush with a strong solvent (like 100% acetonitrile) at a low flow rate. This can sometimes wash away particulates from the inlet frit.

      • Replace Column: If flushing does not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.[9]

  • Cause 3: Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with the smallest practical internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

Question: I'm seeing a high baseline or "ghost peaks" in my chromatogram. What is the source?

Answer: A noisy or drifting baseline and the appearance of unexpected peaks are typically signs of contamination.

  • Cause 1: Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute during a gradient run, causing ghost peaks.

    • Solution:

      • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared buffers.

      • Filter Buffers: Filter all aqueous mobile phases through a 0.22 µm filter before use.

      • Clean the System: Flush the entire system with a strong solvent series to remove contamination. A common sequence is to flush each line with water, then isopropanol, then the mobile phase you intend to use.

  • Cause 2: Sample Carryover: Analyte from a previous, more concentrated injection may be retained in the injection port or on the column.

    • Solution:

      • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., a high percentage of organic solvent).

      • Run Blank Injections: Program blank injections (injecting only the sample solvent) after high-concentration samples to check for and wash out carryover.

General Analytical Workflow

This diagram outlines a universal workflow for developing and validating an analytical method for your target compound.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis lit_review Literature Review & Property Assessment std_prep Standard & QC Preparation lit_review->std_prep method_dev Initial Method Setup (GC or HPLC) std_prep->method_dev optimization Parameter Optimization (e.g., Gradient, Temp) method_dev->optimization validation Method Validation (Linearity, Accuracy) optimization->validation sample_analysis Sample Analysis validation->sample_analysis data_review Data Review & Reporting sample_analysis->data_review

Caption: A typical workflow for analytical method development.

Suggested HPLC-UV/MS Starting Protocol
ParameterSettingRationale
HPLC System Shimadzu Nexera or equivalentA modern UHPLC system minimizes extra-column volume.
Column C18, 2.1 x 100 mm, 1.8 µmC18 is the standard for reversed-phase; small particles enhance efficiency.
Column Temp 40°CReduces mobile phase viscosity and can improve peak shape.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and is compatible with mass spectrometry.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting hydrophobic compounds.
Gradient 60% B to 95% B over 8 minA gradient is essential to elute the highly nonpolar analyte effectively.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLA small volume is crucial to prevent band broadening.
UV Detector Diode Array Detector (DAD)Monitors a range of wavelengths to identify the optimal one for quantification.
MS Detector Single Quadrupole or Q-TOFProvides mass confirmation and enhanced selectivity.
Ionization ESI or APPIElectrospray (ESI) may work, but Atmospheric Pressure Photoionization (APPI) is often superior for nonpolar compounds like halogenated diphenyl ethers.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in standard solvents? A: Yes, it is expected to be stable under normal laboratory conditions in common organic solvents like methanol, acetonitrile, hexane, and toluene.[10][11] However, prolonged exposure to direct sunlight should be avoided as the iodine-carbon bond can be susceptible to photolytic cleavage. Store standard solutions in amber vials at a cool temperature (e.g., 4°C).

Q2: What is the best internal standard to use for quantification? A: The ideal internal standard should be chemically similar to the analyte but not present in the samples. A commercially available, stable isotope-labeled version (e.g., ¹³C₁₂-1-Chloro-4-(4-iodophenoxy)benzene) would be the best choice as it co-elutes and corrects for matrix effects and variations in instrument response. If unavailable, a related halogenated diaryl ether with a different mass, like a brominated or deuterated diphenyl ether, could be a suitable alternative.

Q3: My sample matrix is very complex (e.g., soil, tissue). What sample preparation should I consider? A: For complex matrices, a multi-step cleanup is essential.

  • Extraction: Soxhlet extraction with a nonpolar solvent like toluene or hexane is effective for solid samples.[12] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used.

  • Cleanup: The extract will likely contain lipids and other interferences. A common cleanup step involves passing the extract through a multi-layer silica gel column or using gel permeation chromatography (GPC) to remove high-molecular-weight interferences.

Q4: Should I be concerned about safety when handling this compound? A: Yes. While specific toxicity data for this exact compound is not readily available, related halogenated aromatic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[10][13] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Chloro-4-(4-iodophenoxy)benzene , a halogenated diphenyl ether derivative. By comparing its expected spectral features with those of structurally related precursors, we offer a framework for the confident identification and characterization of this and similar molecules.

The Significance of Structural Analysis in Drug Discovery

Diphenyl ether derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise substitution pattern on the aromatic rings dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Therefore, rigorous spectroscopic analysis is not merely a confirmatory step but a critical component of the structure-activity relationship (SAR) studies that drive drug discovery forward.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

A robust and reproducible experimental setup is fundamental to acquiring high-quality NMR data. The following protocol is a standard, self-validating procedure for the analysis of compounds like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

  • Instrument Setup and Data Acquisition:

    • The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[2]

    • For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: Usually 8 to 16 scans are adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically needed.

Data Processing and Analysis
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: These are performed to ensure accurate signal representation.

  • Integration: The area under each ¹H NMR signal is determined to establish the relative ratio of protons.

  • Chemical Shift Referencing: All spectra are referenced to the internal standard (TMS at 0.00 ppm).

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound suggests a complex ¹H NMR spectrum in the aromatic region, arising from the two distinct spin systems of the substituted benzene rings.

¹H NMR Spectrum Prediction

The aromatic region (typically 6.5-8.0 ppm) is expected to show two distinct AA'BB' spin systems, appearing as two sets of doublets.[4]

  • Protons on the 4-chlorophenoxy moiety: The protons ortho to the ether linkage (H-2', H-6') will be deshielded compared to those in 4-chlorophenol due to the electron-withdrawing effect of the second aromatic ring. The protons meta to the ether linkage (H-3', H-5') will be shielded. This will result in two doublets.

  • Protons on the 4-iodophenyl moiety: Similarly, the protons ortho to the ether linkage (H-2, H-6) will be shielded by the electron-donating ether oxygen. The protons meta to the ether linkage (H-3, H-5), which are ortho to the iodine atom, will be deshielded. This will also result in two doublets.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will exhibit distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the 120-160 ppm range.[4]

  • Carbons of the 4-chlorophenoxy ring: The carbon bearing the ether linkage (C-1') will be significantly deshielded. The carbon bearing the chlorine atom (C-4') will also be deshielded. The remaining aromatic carbons will appear in the expected region.

  • Carbons of the 4-iodophenyl ring: The carbon attached to the ether oxygen (C-4) will be deshielded. The carbon bonded to the iodine atom (C-1) will be shielded due to the "heavy atom effect."

Comparative Analysis: Elucidating Structural Nuances

A direct comparison with the NMR spectra of its constituent precursors, 4-chlorophenol and 1-chloro-4-iodobenzene, highlights the influence of the ether linkage on the chemical environment of the aromatic protons and carbons.

Data Presentation

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

CompoundH-2, H-6H-3, H-5
This compound (Predicted) ~7.6 (d)~6.9 (d)
4-Chlorophenol [2]7.16-7.13 (m)6.72-6.75 (m)
1-Chloro-4-iodobenzene [5]7.593 (d)7.078 (d)

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

CompoundC-1C-2, C-6C-3, C-5C-4
This compound (Predicted) ~85~139~120~158
4-Chlorophenol [2]153.94116.80129.62125.75
1-Chloro-4-iodobenzene (Data Inferred) ~90~138~130~130

Note: Predicted values for this compound are estimates based on additive substituent effects and data from similar structures. Experimental verification is required for definitive assignment.

Visualizing the Workflow

The logical flow of NMR analysis, from sample preparation to structural confirmation, can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve TMS Add TMS Standard Dissolve->TMS H1_NMR ¹H NMR Acquisition TMS->H1_NMR C13_NMR ¹³C NMR Acquisition TMS->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Ref Reference to TMS Correction->Ref ChemShift Chemical Shift Analysis Ref->ChemShift Coupling Coupling Constant Analysis Ref->Coupling Integration Integration Ref->Integration Structure Structure Elucidation ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for NMR-based structural elucidation.

Authoritative Grounding and Mechanistic Insights

The downfield shift of aromatic protons (6.5-8.0 ppm) is a consequence of the ring current effect, where the circulation of π-electrons in the presence of an external magnetic field induces a local magnetic field that deshields the protons on the periphery of the ring.[4][6] The electronic nature of the substituents further modulates these chemical shifts. Electron-donating groups, like the ether oxygen, increase electron density at the ortho and para positions, causing upfield shifts (shielding). Conversely, electron-withdrawing groups, such as halogens, decrease electron density, leading to downfield shifts (deshielding).[7]

The coupling patterns observed in the ¹H NMR spectrum provide crucial information about the connectivity of the protons. For para-substituted benzene rings, the ortho-coupling constant (³JHH) is typically in the range of 7-10 Hz, while meta (⁴JHH) and para (⁵JHH) couplings are significantly smaller (0-3 Hz).[7] This allows for the clear identification of adjacent protons.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound, when guided by a comparative approach with its structural precursors, allows for an unambiguous assignment of all proton and carbon signals. This guide provides a robust framework for researchers in drug development and related fields to confidently characterize novel diphenyl ether derivatives, thereby accelerating the design and synthesis of new therapeutic agents. The principles and protocols outlined herein emphasize scientific integrity and logical deduction, ensuring the reliability of structural elucidation in the modern chemical research landscape.

References

A Comparative Guide to the Mass Spectrometry of 1-Chloro-4-(4-iodophenoxy)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Diphenyl Ethers

Halogenated diphenyl ethers are a class of compounds with widespread applications, ranging from flame retardants to intermediates in pharmaceutical synthesis.[1][2] Their analysis is of paramount importance for both environmental monitoring and quality control in industrial processes. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful tool for the identification and quantification of these compounds.[3][4] This guide focuses on 1-Chloro-4-(4-iodophenoxy)benzene, a molecule of interest in synthetic chemistry, and provides a comparative analysis with its chlorinated and brominated analogs, as well as its non-halogenated parent structure.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the ether linkage and the loss of halogen atoms. The presence of chlorine and iodine will also give rise to characteristic isotopic patterns.

Molecular Ion: The nominal molecular weight of this compound (C₁₂H₈ClIO) is 358 g/mol . The molecular ion peak ([M]⁺˙) is therefore expected at m/z 358. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 360 with an intensity of approximately one-third of the molecular ion peak is anticipated.

Major Fragmentation Pathways:

The primary fragmentation of this compound under electron ionization (EI) is expected to occur at the ether bond, leading to the formation of several key fragment ions.

M [C₁₂H₈ClIO]⁺˙ m/z 358/360 F1 [C₆H₄IO]⁺ m/z 219 M->F1 - C₆H₄Cl F2 [C₆H₄Cl]⁺ m/z 111/113 M->F2 - C₆H₄IO F4 [C₆H₄ClO]⁺ m/z 128/130 M->F4 - C₆H₄I F3 [C₆H₄I]⁺ m/z 203 F1->F3 - O

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with Alternative Compounds

To provide a robust framework for the identification of this compound, we compare its predicted mass spectrum with the experimental spectra of three analogous compounds: 4,4'-Dichlorodiphenyl ether, 4,4'-Dibromodiphenyl ether, and 4-Phenoxyphenol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Reference
This compound (Predicted) C₁₂H₈ClIO358.42358/360, 219, 203, 128/130, 111/113-
4,4'-Dichlorodiphenyl ether C₁₂H₈Cl₂O239.09238/240/242, 175, 147, 111/113[5][6]
4,4'-Dibromodiphenyl ether C₁₂H₈Br₂O327.99326/328/330, 247/249, 168[7][8][9]
4-Phenoxyphenol C₁₂H₁₀O₂186.21186, 157, 93, 77[10][11][12][13]

Analysis of Fragmentation Patterns:

  • 4,4'-Dichlorodiphenyl ether: The mass spectrum of this compound shows a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4).[5] The fragmentation is dominated by the cleavage of the ether bond and the loss of chlorophenyl and chlorophenoxy radicals.

  • 4,4'-Dibromodiphenyl ether: Similar to its chlorinated counterpart, the dibrominated ether exhibits a distinct isotopic pattern for two bromine atoms (M, M+2, M+4 with nearly equal intensities).[7] The fragmentation follows a similar pathway of ether bond cleavage.

  • 4-Phenoxyphenol: The fragmentation of this non-halogenated analog is initiated by the loss of a hydrogen atom from the hydroxyl group, followed by rearrangements and cleavage of the ether linkage. The presence of the hydroxyl group leads to more complex fragmentation pathways compared to the halogenated analogs.[10][11][12][13]

The predicted fragmentation of this compound combines features from these analogs. The presence of both chlorine and iodine will result in a unique isotopic pattern for the molecular ion. The cleavage of the ether bond will be a major fragmentation pathway, similar to the dihalogenated diphenyl ethers.

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][14]

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve sample in a suitable solvent (e.g., Toluene) GC1 Injector: Splitless, 280 °C P1->GC1 GC2 Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent GC1->GC2 GC3 Oven Program: 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min GC2->GC3 GC4 Carrier Gas: Helium, constant flow of 1 mL/min GC3->GC4 MS1 Ion Source: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Source Temperature: 230 °C MS1->MS2 MS3 Quadrupole Temperature: 150 °C MS1->MS3 MS4 Scan Range: m/z 50-500 MS1->MS4

Caption: A typical workflow for the GC-MS analysis of halogenated diphenyl ethers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as toluene. Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).

  • GC-MS System: An Agilent 6890 GC coupled to a 5973N Mass Selective Detector, or a similar system, is recommended.[14]

  • Gas Chromatography Conditions:

    • Injector: Operate in splitless mode at a temperature of 280 °C.

    • Column: A non-polar column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating diphenyl ethers.[14]

    • Oven Temperature Program: Start at 100 °C for 1 minute, then ramp the temperature to 300 °C at a rate of 15 °C per minute, and hold at 300 °C for 5 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 50 to 500.

Trustworthiness of the Protocol: This protocol is based on established methods for the analysis of similar halogenated aromatic compounds.[1][2][3][4][14] The use of a standard non-polar column ensures good chromatographic separation, while EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation. The specified temperature program is designed to elute the target compounds effectively without causing thermal degradation.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound and its comparison with structurally related compounds. By understanding the predicted fragmentation patterns and utilizing the provided GC-MS protocol, researchers can confidently identify this compound and differentiate it from potential interferences. The principles and methodologies outlined herein are broadly applicable to the analysis of other halogenated diphenyl ethers, making this guide a valuable resource for professionals in various scientific disciplines.

References

A Comparative Guide to the Reactivity of 1-Chloro-4-(4-iodophenoxy)benzene and its Bromo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Aryl halides are foundational building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between 1-chloro-4-(4-iodophenoxy)benzene and its bromo analog, 1-bromo-4-(4-chlorophenoxy)benzene, offering both theoretical insights and practical, data-driven recommendations.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of aryl halides in the majority of cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F. This hierarchy is a direct consequence of the bond dissociation energies (BDEs), which is the energy required to break the bond homolytically.[1][2] The C-I bond is the longest and weakest, making it the most susceptible to cleavage.[3]

BondTypical Bond Dissociation Energy (kJ/mol)
C–I~240[1]
C–Br~270[1]
C–Cl~330[1]

This fundamental difference in bond energy is the primary reason why this compound is anticipated to be significantly more reactive than 1-bromo-4-(4-chlorophenoxy)benzene. The key rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[4][5][6] The weaker C-I bond allows this step to proceed more readily and often under milder conditions (lower temperatures, less reactive catalysts) compared to the C-Br bond.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of synthetic chemistry. The choice of halide has a pronounced effect on reaction performance.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the lower BDE of the C-I bond, this compound will undergo oxidative addition much faster than its bromo counterpart.[7] While aryl iodides are generally more reactive, it's noteworthy that under certain conditions with specific catalyst systems like [Pd(PPh3)4] at lower temperatures, aryl bromides have shown surprisingly better efficiency.[8][9] This is thought to be due to the inefficient turnover of the key intermediate trans-[Pd(PPh3)2(Ar)(I)].[8][9] However, for most modern, highly active catalyst systems, the reactivity trend of I > Br holds true.[10]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂PdII(Ar)(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'B(OH)₂ / Base PdII_R L₂PdII(Ar)(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Comparative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid, highlighting the expected differences in reaction conditions.

ParameterThis compound1-Bromo-4-(4-chlorophenoxy)benzeneRationale
Aryl Halide 1.0 equiv1.0 equivStarting material.
Boronic Acid 4-Methoxyphenylboronic acid (1.2 equiv)4-Methoxyphenylboronic acid (1.2 equiv)Coupling partner.
Catalyst Pd(PPh₃)₄ (2 mol %)PdCl₂(dppf) (3 mol %)The more reactive iodide can often be coupled with a less active, traditional catalyst. The bromide may require a more robust catalyst system.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)A stronger base may be needed to facilitate the transmetalation step for the less reactive bromide.
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Solvent choice can influence reaction rates and catalyst stability.
Temperature 80 °C100 °CThe higher reactivity of the C-I bond allows for a lower reaction temperature.
Reaction Time 4-6 hours12-18 hoursThe faster oxidative addition for the iodide leads to a shorter reaction time.
Expected Yield >90%~80-85%Under optimized conditions, both can give good yields, but the iodide is expected to be more efficient.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to Suzuki coupling, the nature of the aryl halide is a crucial parameter.

Mechanistic Insight: The catalytic cycle also initiates with the oxidative addition of the aryl halide to a Pd(0) complex.[11] Therefore, the Ar-I bond will react more readily than the Ar-Br bond.[12] Interestingly, while the general reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl, some studies suggest that for the overall Buchwald-Hartwig reaction, the order can be Ar-Br > Ar-Cl > Ar-I.[13] This is because the iodide formed during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium iodide dimers.[13][14] However, with the use of modern, bulky phosphine ligands, this issue is often mitigated, and aryl iodides are generally coupled very efficiently.[15]

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd0_BH L₂Pd⁰ OxAdd_BH Oxidative Addition Pd0_BH->OxAdd_BH Ar-X PdII_BH L₂PdII(Ar)(X) OxAdd_BH->PdII_BH AmineCoord Amine Coordination / Deprotonation PdII_BH->AmineCoord HNR'R'' / Base PdII_Amide L₂PdII(Ar)(NR'R'') AmineCoord->PdII_Amide RedElim_BH Reductive Elimination PdII_Amide->RedElim_BH RedElim_BH->Pd0_BH Ar-NR'R''

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Reactivity in Ullmann Condensation

The Ullmann reaction, a copper-catalyzed coupling, is one of the oldest cross-coupling methods, particularly for forming C-O and C-N bonds.[16]

Mechanistic Insight: The classical Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[17] Modern protocols often use copper(I) catalysts with ligands. The reactivity trend generally follows that of palladium-catalyzed reactions: Ar-I > Ar-Br >> Ar-Cl.[18][19][20] The greater polarizability and weaker bond of aryl iodides facilitate the interaction with the copper catalyst.[20]

Chemoselectivity: A Key Synthetic Advantage

Both this compound and its bromo analog possess a second halogen, a chlorine atom, on the other aromatic ring. This feature allows for selective, sequential cross-coupling reactions. Given the significant difference in reactivity (I > Br > Cl), one can selectively perform a cross-coupling reaction at the C-I or C-Br position while leaving the C-Cl bond intact for a subsequent transformation.[21] This is a powerful strategy in the synthesis of complex molecules, as it allows for the introduction of different functionalities at specific positions. To activate the C-Cl bond, more forcing conditions are typically required, such as the use of highly active, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases.[11][22]

Step-by-Step Experimental Protocol: Chemoselective Suzuki Coupling

This protocol demonstrates the selective coupling at the C-I position of this compound.

Objective: To synthesize 1-chloro-4-(4-(4-methoxyphenyl)phenoxy)benzene via a chemoselective Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 1.0 equiv).

  • Addition of Reagents: Add 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of inert gas, add toluene (20 mL) and deionized water (5 mL). Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Rationale: This moderate temperature is sufficient to activate the C-I bond without significantly affecting the C-Cl bond, ensuring high chemoselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and wash it with brine (2 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product. The C-Cl bond remains available for a second, different coupling reaction under more forcing conditions if desired.

Conclusion and Practical Recommendations

For researchers engaged in synthetic chemistry, the evidence is clear:

  • Higher Reactivity: this compound is substantially more reactive than its bromo analog, 1-bromo-4-(4-chlorophenoxy)benzene. This is a direct result of the lower C-I bond dissociation energy.

  • Milder Conditions: The iodo-compound can typically be coupled under milder reaction conditions (lower temperatures, shorter reaction times, and potentially less active/expensive catalysts).

  • Chemoselectivity: Both molecules are excellent substrates for sequential cross-coupling reactions, allowing for selective functionalization at the C-I or C-Br position while preserving the C-Cl bond for subsequent transformations.

  • Strategic Choice: When rapid synthesis and mild conditions are paramount, the iodo-derivative is the superior choice. The bromo-analog remains a viable and often more cost-effective alternative, though it may require more optimization and more forcing conditions to achieve comparable results.

This understanding of relative reactivity allows for more strategic planning in synthetic design, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Comparative Analysis of Modern Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Diaryl Ether Moiety

The diaryl ether linkage (Ar-O-Ar') is a cornerstone structural motif in a vast array of molecules critical to human health, agriculture, and materials science.[1][2] From the life-saving antibiotic vancomycin to high-performance polymers, the stability and unique conformational properties of this bond make it a prized feature in molecular design.[1][3] Historically, the synthesis of diaryl ethers was often a brute-force endeavor, requiring harsh conditions that limited functional group tolerance and substrate scope.[4][5]

This guide moves beyond the use of pre-functionalized, complex starting materials like 1-chloro-4-(4-iodophenoxy)benzene. Instead, we will explore and compare the principal modern strategies for the direct construction of the diaryl ether bond. We will delve into the mechanistic underpinnings of each method, providing a rationale for reagent selection and presenting comparative experimental data to empower researchers in drug development and chemical synthesis to make informed, effective decisions at the bench.

Pillar 1: The Ullmann Condensation - A Classic Reimagined

The Ullmann condensation, first reported in 1905, is the foundational copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5] Classically, this reaction required stoichiometric amounts of copper and very high temperatures (125-300 °C), significantly limiting its utility for complex molecules.[4] However, modern advancements, particularly the introduction of specialized ligands, have transformed the Ullmann condensation into a far milder and more versatile tool.[6][7]

Mechanism and Rationale for Reagent Selection

The modern, ligand-assisted Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical; it serves to solubilize the copper salt and modulate the reactivity of the copper center, thereby facilitating the key steps of oxidative addition and reductive elimination at lower temperatures.[6] N,N-dimethylglycine and picolinic acid are examples of simple, inexpensive ligands that have been shown to dramatically improve reaction efficiency.[4][8]

  • Aryl Halide Reactivity: The reactivity trend for aryl halides in the Ullmann condensation is generally Ar-I > Ar-Br >> Ar-Cl.[9] While aryl iodides are the most reactive, recent protocols have shown increasing success with the less expensive and more readily available aryl bromides and even some activated aryl chlorides.[6][7]

  • Base: A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. While strong bases can be used, moderately weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred in modern protocols to improve functional group tolerance.[7][10] Cs₂CO₃ is particularly effective due to its high solubility in organic solvents.

  • Copper Source: Copper(I) salts such as CuI or Cu₂O are the most common and effective pre-catalysts.[7]

Comparative Performance of Aryl Halides in Ullmann-Type Synthesis
Aryl HalideTypical Reaction Temperature (°C)Relative ReactivityCost ConsiderationKey Advantages
Aryl Iodide 90 - 120HighHighestHigh reactivity allows for lower catalyst loading and milder conditions.
Aryl Bromide 110 - 140ModerateModerateGood balance of reactivity and cost; widely applicable with modern ligands.[8][9]
Aryl Chloride 120 - 160+LowLowestMost economical but generally requires activated substrates or highly specialized catalyst systems.[6]

Pillar 2: The Buchwald-Hartwig C-O Cross-Coupling - A Paradigm of Generality

Developed in the mid-1990s, the palladium-catalyzed Buchwald-Hartwig amination was quickly extended to C-O bond formation, providing a powerful and highly general method for diaryl ether synthesis.[11][12] This reaction often succeeds where Ullmann-type couplings fail, particularly with unactivated aryl chlorides and sterically hindered substrates.[8]

Mechanism and Rationale for Reagent Selection

The Buchwald-Hartwig C-O coupling reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of electron-rich, bulky phosphine ligands.

  • The Role of the Ligand: Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are crucial.[12] Their bulkiness promotes the final reductive elimination step, which forms the C-O bond and regenerates the Pd(0) catalyst, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[8]

  • Substrate Scope: A major advantage of the Buchwald-Hartwig reaction is its broad substrate scope. It allows for the coupling of a wide array of electron-deficient, neutral, and electron-rich aryl bromides, chlorides, and triflates with various phenols.[8]

  • Base: A strong, non-nucleophilic base is typically required. Sodium or potassium phosphate (K₃PO₄) and sodium tert-butoxide (NaOtBu) are commonly used.[8]

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange Phenol Ar'-OH (Phenol) Phenol->Ligand_Exchange Base Base Base->Ligand_Exchange - BH⁺X⁻ PdII_Alkoxide L-Pd(II)(Ar)(OAr') Ligand_Exchange->PdII_Alkoxide RedElim Reductive Elimination PdII_Alkoxide->RedElim RedElim->Pd0 Regeneration Product Ar-O-Ar' (Diaryl Ether) RedElim->Product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling Reaction.

Pillar 3: The Chan-Lam C-O Cross-Coupling - A Mild Approach with Boronic Acids

The Chan-Lam coupling offers a significant departure from halide-based methods, instead utilizing arylboronic acids as the arylating agent.[13][14] This copper-promoted reaction is renowned for its exceptionally mild conditions, often proceeding at room temperature and open to the air, making it highly attractive for sensitive substrates.[13]

Mechanism and Key Features

While the precise mechanism is still debated, it is thought to involve a Cu(II) species that undergoes transmetalation with the arylboronic acid and subsequent reaction with the phenol.[13]

  • Arylating Agent: Arylboronic acids are stable, readily available, and generally have low toxicity. Their use circumvents the often more forceful conditions required for aryl halides.

  • Mild Conditions: The ability to run these reactions at room temperature is a key advantage, preserving thermally sensitive functional groups.[14][15]

  • Oxidant: Unlike the Ullmann and Buchwald-Hartwig reactions, the Chan-Lam coupling is an oxidative process, often requiring an oxidant like atmospheric oxygen or pyridine N-oxide to proceed efficiently.[13]

  • Base: An amine base, such as pyridine or triethylamine, is typically employed.[13]

Methodology Comparison: A Head-to-Head Overview
FeatureUllmann CondensationBuchwald-Hartwig CouplingChan-Lam Coupling
Metal Catalyst Copper (Cu)Palladium (Pd)Copper (Cu)
Arylating Reagent Aryl Halide (I, Br, Cl)Aryl Halide/Triflate (Cl, Br, I)Arylboronic Acid
Typical Temperature 90 - 160 °C (Modern)80 - 110 °CRoom Temperature - 60 °C
Key Advantage Cost-effective catalystBroadest substrate scope, especially for Ar-ClVery mild conditions, functional group tolerance
Key Limitation Limited reactivity for Ar-Cl, high tempsExpensive catalyst/ligands, air-sensitiveLimited commercial availability of some boronic acids

Pillar 4: Alternative Strategies - Expanding the Synthetic Toolkit

Beyond the "big three" transition metal-catalyzed reactions, other methods offer valuable alternatives for specific scenarios.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often transition-metal-free method for forming diaryl ether bonds.[16] Its primary requirement is an aryl halide (typically a fluoride or chloride) that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions.[16][17]

  • Mechanism: The reaction proceeds via a two-step addition-elimination sequence through a negatively charged Meisenheimer complex intermediate.

  • Advantages: This method avoids expensive and potentially toxic transition metal catalysts and can be very efficient and scalable for suitable substrates.[8]

  • Limitations: The stringent requirement for electron-withdrawing groups on the aryl halide component significantly restricts the substrate scope.[10]

Diaryliodonium Salts

Diaryliodonium salts are hypervalent iodine reagents that serve as powerful electrophilic arylating agents.[18][19] They can react with phenols to form diaryl ethers, often under mild, metal-free conditions.

  • Reactivity: The reaction is driven by the formation of a stable aryl iodide leaving group.[8]

  • Unsymmetrical Salts: A key development has been the use of unsymmetrical diaryliodonium salts, where one aryl group is designed to be a poor leaving group (the "dummy" ligand), ensuring the preferential transfer of the more valuable aryl group.[8] This improves the atom economy of the process.

Decision-Making Workflow for Diaryl Ether Synthesis

Choosing the optimal synthetic route depends on several factors, including the electronic and steric properties of the substrates, cost, scale, and available equipment.

Decision_Tree start Start: Synthesize Ar-O-Ar' q1 Is the arylating partner an activated Ar-X with strong -EWG at o/p positions? start->q1 snar Use S(N)Ar (Metal-free, cost-effective) q1->snar Yes q2 Is the arylating partner an unactivated Aryl Chloride? q1->q2 No end Reaction Optimized snar->end buchwald Use Buchwald-Hartwig (Pd-catalysis, bulky phosphine ligand) q2->buchwald Yes q3 Is the arylating partner an Aryl Bromide or Iodide? q2->q3 No buchwald->end q3->buchwald No (Consider Buchwald for broader scope) q4 Are substrates sensitive to heat or halides? Is an Arylboronic Acid available? q3->q4 Yes ullmann Use Modern Ullmann (Cu-catalysis, inexpensive) ullmann->end q4->ullmann No chan_lam Use Chan-Lam (Cu-catalysis, very mild, room temp) q4->chan_lam Yes chan_lam->end

Figure 2: Decision workflow for selecting a diaryl ether synthesis method.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates.

Protocol 1: Modern Ullmann Synthesis of a Diaryl Ether[4]

This protocol describes the coupling of an aryl iodide with a phenol using picolinic acid as a ligand.

  • Reagents: Aryl iodide (1.0 mmol), Phenol (1.2 mmol), Copper(I) iodide (CuI, 0.05 mmol, 5 mol%), Picolinic acid (0.10 mmol, 10 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), Anhydrous Dimethyl Sulfoxide (DMSO, 2.0 mL).

  • Procedure:

    • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI, picolinic acid, the aryl iodide (if solid), the phenol, and K₃PO₄.

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

    • Under a positive pressure of inert gas, add any liquid aryl iodide via syringe, followed by anhydrous DMSO (2.0 mL).

    • Place the sealed tube in a preheated oil bath or heating block at 110 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the limiting reagent.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Synthesis of a Diaryl Ether[8]

This protocol describes a general procedure for the coupling of an aryl bromide with a phenol.

  • Reagents: Aryl bromide (1.0 mmol), Phenol (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Biarylphosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 mmol), Anhydrous Toluene (5 mL).

  • Procedure:

    • Inside a glovebox, add the Pd₂(dba)₃, ligand, and NaOtBu to an oven-dried vial equipped with a stir bar.

    • Add the aryl bromide and the phenol.

    • Add anhydrous toluene (5 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction for 4-24 hours until the starting material is consumed as indicated by TLC or GC-MS.

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion

The synthesis of diaryl ethers has evolved from a specialized, high-temperature reaction to a versatile and widely applicable transformation. While the classic Ullmann condensation remains a cost-effective option, particularly with modern ligand systems, the palladium-catalyzed Buchwald-Hartwig C-O coupling offers unparalleled scope and generality, especially for challenging substrates like aryl chlorides. For delicate molecules requiring exceptionally mild conditions, the Chan-Lam coupling using arylboronic acids provides an invaluable alternative. By understanding the mechanisms, advantages, and limitations of each of these core methodologies, the modern research scientist is well-equipped to select the optimal strategy for the efficient and rational construction of the vital diaryl ether linkage.

References

A Comparative Guide to Catalysts for Selective Cross-Coupling of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively functionalize complex molecules is paramount. Polyhalogenated aromatic compounds, such as 1-chloro-4-(4-iodophenoxy)benzene, present a unique challenge and opportunity. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for sequential, site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comparative analysis of various catalytic systems for the selective functionalization of the C-I bond in this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Challenge: Harnessing Differential Reactivity

The cornerstone of selective cross-coupling on polyhalogenated arenes lies in the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate- and selectivity-determining step in the catalytic cycle.[1][2] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3]

Therefore, the primary objective when functionalizing this compound is to select a catalyst that can efficiently activate the C-I bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. This requires a nuanced understanding of the catalyst's electronic and steric properties.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their broad functional group tolerance and high efficiency.[4][5] The choice of ligand and palladium precursor is critical in tuning the catalyst's reactivity for selective C-I bond activation.

Traditional Phosphine Ligand Systems

Catalysts based on triarylphosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are often the first choice for their commercial availability and well-understood reactivity.[4] For a highly reactive substrate like an aryl iodide, Pd(PPh₃)₄ is generally effective.

  • Expertise & Experience: While highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) developed for activating less reactive C-Cl bonds can sometimes be too reactive for selective C-I coupling, potentially leading to side reactions or catalyst decomposition if not carefully controlled.[4][6] For the initial C-I coupling, a less electron-rich and sterically demanding ligand like triphenylphosphine is often a good starting point.

N-Heterocyclic Carbene (NHC) Ligands

Palladium-NHC complexes have emerged as a powerful class of catalysts, often exhibiting higher stability and catalytic turnover numbers (TONs) compared to their phosphine counterparts.[4] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly active and long-lived catalysts.

  • Trustworthiness: The inherent stability of Pd-NHC complexes makes them particularly suitable for reactions that may require elevated temperatures, although for the selective coupling at the C-I bond, milder conditions are generally preferred to avoid any potential for C-Cl activation.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium.[7][8] Nickel can access a wider range of oxidation states and often exhibits different reactivity and selectivity profiles. For the selective coupling of iodo-chloro-arenes, nickel catalysts can be highly effective.[8]

  • Expertise & Experience: Nickel catalysts can be particularly useful in cross-electrophile coupling reactions.[8] While highly active, controlling their reactivity to ensure selectivity can sometimes be more challenging than with palladium systems. Careful optimization of reaction conditions is crucial.

Copper-Based Catalysts: A Niche Player with Unique Advantages

Copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions, have seen a resurgence with the development of new ligand systems.[9] They are particularly well-suited for Sonogashira couplings and certain C-N and C-S bond-forming reactions. For Sonogashira reactions, a copper(I) co-catalyst is often used in conjunction with a palladium catalyst.[10]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of catalyst performance in Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is illustrative, based on reactions with structurally similar substrates, to provide a reasonable expectation of performance for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11] For the selective coupling at the C-I position of our target molecule, several palladium systems are effective.

Catalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012>95A standard, reliable system for aryl iodides.[12][13]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane808>98Highly active system, may require lower temp/time to ensure selectivity.
[Pd(IMes)(allyl)Cl]Cs₂CO₃1,4-Dioxane1004~95A stable and efficient NHC-based catalyst.[4]
NiCl₂(dppp)K₃PO₄Toluene10012~90A potential nickel-based alternative.
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14] The reaction is typically catalyzed by palladium complexes.

Catalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)Notes
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF808>90A classic system for Heck reactions with aryl iodides.[12]
Pd(PPh₃)₄NaOAcDMA130680-90Effective, though may require higher temperatures.[15]
Herrmann's CatalystNaOAcDMA130680-90A highly active palladacycle catalyst.
Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][16]

Catalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.5>95A very mild and efficient standard procedure.[17]
Pd(PPh₃)₄ / CuIDIPEAToluene60880-90A versatile system for a variety of alkynes.
Pd(OAc)₂ / PiperidineDMF801270-80An example of a copper-free Sonogashira reaction.

Experimental Protocols

The following are generalized, self-validating experimental protocols for the selective cross-coupling at the C-I bond of this compound. Optimization of temperature, time, and catalyst loading is recommended for each specific substrate combination.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Heck Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF, 3 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Work-up and purification are similar to the Suzuki-Miyaura protocol.

General Sonogashira Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Work-up and purification are similar to the Suzuki-Miyaura protocol.

Visualization of Catalytic Cycles and Workflows

Suzuki-Miyaura_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (+ Base, - I-) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-I Ar-I R-B(OH)2 R-B(OH)2 Base Base Ar-R Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene_Complex Alkene_Complex Ar-Pd(II)(I)L2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex Hydrido_Complex Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (+ Base) Ar-I Ar-I Alkene Alkene Base Base Substituted_Alkene Substituted_Alkene

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I)I Cu(I)I Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)I->Cu(I)-alkynyl Alkyne Coordination (+ Base) Cu(I)-alkynyl->Ar-Pd(II)(I)L2 Cu(I)-alkynyl->Cu(I)I To Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Reaction Execution cluster_analysis Phase 3: Work-up & Analysis A Select Cross-Coupling Reaction (Suzuki, Heck, Sonogashira) B Choose Catalyst System (e.g., Pd(PPh3)4, Pd(OAc)2/Ligand) A->B C Prepare Reactants and Reagents B->C D Assemble Reaction Under Inert Atmosphere C->D E Run Reaction at Optimized Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction and Perform Aqueous Work-up F->G H Purify Product via Column Chromatography G->H I Characterize Product (NMR, MS) and Calculate Yield H->I

References

A Definitive Spectroscopic Guide to the Structural Confirmation of 1-Chloro-4-(4-iodophenoxy)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Diaryl ethers, a class of compounds with significant biological and industrial applications, often present unique challenges in their structural elucidation due to the potential for isomeric substitution patterns.[1] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to definitively confirm the structure of 1-Chloro-4-(4-iodophenoxy)benzene, a halogenated diaryl ether with potential applications in organic synthesis.[2]

This technical guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to ensure that every analytical step is part of a self-validating system for structural confirmation. We will explore how to differentiate the target molecule from its potential isomers by leveraging the unique electronic environments created by the specific placement of the chloro and iodo substituents.

The Analytical Imperative: Distinguishing Isomers

The primary challenge in confirming the structure of this compound lies in differentiating it from its positional isomers. The arrangement of the halogen substituents on the two aromatic rings significantly influences the electronic environment of the molecule, leading to distinct spectroscopic fingerprints. A failure to distinguish between these isomers can have profound implications for reaction outcomes, biological activity, and patentability.

Here, we will focus on a logical, multi-technique approach to not only confirm the desired structure but also to definitively rule out plausible alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit a characteristic pattern of signals in the aromatic region. The symmetry of the para-substituted rings will simplify the spectrum, but the electronic effects of the ether linkage and the halogen substituents will induce subtle yet crucial differences in chemical shifts.

To illustrate this, let's compare the expected ¹H NMR data for our target molecule with a closely related, well-characterized compound, 1-chloro-4-phenoxybenzene. The NIST WebBook provides data for this compound, which serves as an excellent baseline.[3] For the iodo-substituted ring, we can reference the known data for 1-chloro-4-iodobenzene.[4][5]

CompoundAromatic ProtonsExpected Chemical Shift (ppm) & MultiplicityRationale
This compound (Predicted) Protons on Chloro-substituted ringDoublet (AA'BB' system)The ether oxygen is an electron-donating group, shifting the ortho protons upfield relative to the meta protons.
Protons on Iodo-substituted ringDoublet (AA'BB' system)The iodine atom is less electronegative than chlorine, leading to a different electronic environment compared to the chloro-substituted ring.
1-Chloro-4-phenoxybenzene Protons on Chloro-substituted ringAromatic region multipletsThe phenoxy group introduces complexity, but the para-substitution pattern simplifies the spectrum compared to ortho or meta isomers.[3]
1-Chloro-4-iodobenzene Aromatic ProtonsTwo doublets (AA'BB' system)A classic example of a para-substituted benzene ring, with two distinct proton environments.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample without reacting with it.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate for a sample of this concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The number of signals indicates the number of unique carbon environments, which is a powerful tool for distinguishing between isomers.

CompoundExpected Number of ¹³C SignalsKey Differentiating Features
This compound (Predicted) 6Due to the symmetry of the para-substituted rings, we expect 4 signals for the aromatic carbons of each ring, with some potential for overlap. The carbons directly bonded to the halogens and the ether oxygen will have characteristic chemical shifts.
Isomer: 1-Chloro-3-(4-iodophenoxy)benzene (Predicted) 12The meta-substitution on one ring breaks the symmetry, leading to 6 distinct signals for that ring, in addition to the signals from the para-substituted iodo-ring.
Isomer: 1-Chloro-2-(4-iodophenoxy)benzene (Predicted) 12Similar to the meta-isomer, the ortho-substitution will result in 12 unique aromatic carbon signals.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans (typically several hundred to a few thousand) will be required to obtain a good spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₈ClIO). The isotopic pattern of the molecular ion will also be highly characteristic. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic) will create a unique isotopic signature that can be used to confirm the elemental composition.

Expected Fragmentation:

Electron ionization (EI) mass spectrometry is likely to induce fragmentation of the diaryl ether. Key fragmentation pathways would involve the cleavage of the ether bond, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is an excellent choice.[4] For less volatile compounds, direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be more suitable.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS).

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak and compare its mass and isotopic pattern to the theoretical values for the expected formula. Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

X-ray Crystallography: The Definitive Structural Confirmation

While NMR and MS provide strong evidence for the structure of a molecule in solution or the gas phase, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of the compound can be grown, this technique can definitively confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail about the molecule's three-dimensional architecture.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a model of the molecule.

  • Structure Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

A Comparative Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of this compound, incorporating the techniques discussed above.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize and Purify This compound nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Primary structural information and isomer differentiation ms Mass Spectrometry (HRMS) synthesis->ms Molecular weight and elemental composition xray X-ray Crystallography (if single crystals are obtained) synthesis->xray Definitive 3D structure confirm Confirm Structure of This compound nmr->confirm reject Reject Alternative Structures (Isomers) nmr->reject ms->confirm ms->reject xray->confirm

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the puzzle, it is the synergistic combination of NMR, mass spectrometry, and, when possible, X-ray crystallography that provides the irrefutable evidence required in modern chemical research. By carefully analyzing the spectroscopic data and comparing it to that of known related compounds and predicted data for potential isomers, researchers can confidently and definitively establish the structure of their target molecule. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future studies and applications.

References

A Comparative Analysis of Synthetic Routes to 1-Chloro-4-(4-iodophenoxy)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the diaryl ether scaffold remains a cornerstone of molecular design. Among these, 1-Chloro-4-(4-iodophenoxy)benzene stands out as a versatile intermediate, its utility stemming from the orthogonal reactivity of its chloro and iodo substituents, paving the way for sequential cross-coupling reactions. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this key building block: the classical Ullmann Condensation and the powerful Nucleophilic Aromatic Substitution (SNAr). By delving into the mechanistic underpinnings, experimental protocols, and performance metrics of each approach, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Route 1: The Ullmann Condensation: A Classic C-O Bond Formation

The Ullmann condensation, a stalwart in the synthetic chemist's toolbox, facilitates the formation of diaryl ethers through a copper-catalyzed coupling of an aryl halide with a phenol.[1] The reaction typically necessitates high temperatures and polar aprotic solvents.[1] Mechanistically, the reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.

Strategic Considerations for the Ullmann Synthesis of this compound

Given the structure of the target molecule, two primary disconnection approaches are viable for the Ullmann condensation:

  • Approach A: Coupling of 4-iodophenol with 1,4-dichlorobenzene.

  • Approach B: Coupling of 4-chlorophenol with 1,4-diiodobenzene.

Considering the relative reactivity of aryl halides in Ullmann-type reactions (I > Br > Cl), Approach A presents a potential challenge due to the lower reactivity of 1,4-dichlorobenzene.[1] Conversely, Approach B, employing the more reactive 1,4-diiodobenzene, is anticipated to proceed more readily. For the purposes of this guide, we will focus on a protocol analogous to Approach B, which leverages the enhanced reactivity of an aryl iodide.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a well-established procedure for the synthesis of a similar diaryl ether.[2]

Materials:

  • 4-Chlorophenol

  • 1,4-Diiodobenzene

  • Potassium Hydroxide (KOH)

  • Copper powder (fine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and potassium hydroxide (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Heat the mixture to 70-80 °C with vigorous stirring until the 4-chlorophenol is completely dissolved and the potassium phenoxide has formed.

  • To this mixture, add copper powder (0.05 eq) and 1,4-diiodobenzene (1.05 eq).

  • Increase the temperature to 120-130 °C and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1 M HCl to a pH of ~7.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Ullmann_Condensation 4-Chlorophenol 4-Chlorophenol Intermediate Potassium 4-chlorophenoxide 4-Chlorophenol->Intermediate KOH 1,4-Diiodobenzene 1,4-Diiodobenzene Product This compound 1,4-Diiodobenzene->Product KOH KOH Cu_catalyst Cu_catalyst Intermediate->Product 1,4-Diiodobenzene, Cu catalyst, Heat

Ullmann Condensation for this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative

Nucleophilic Aromatic Substitution (SNAr) offers a potent alternative for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4] For the synthesis of this compound, this would necessitate the reaction of a phenoxide with an appropriately activated aryl halide.

Strategic Considerations for the SNAr Synthesis of this compound

A plausible SNAr strategy involves the reaction of 4-iodophenoxide with an aryl chloride bearing a strong electron-withdrawing group, such as a nitro group, in the para position to the leaving group. The nitro group serves to stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution.[5] While the target molecule itself lacks a nitro group, this route is conceptually important and can be considered if a subsequent denitration step is feasible or if the nitro-substituted analogue is a desired intermediate.

For the purpose of this guide, we will present a protocol for the SNAr reaction of 4-iodophenol with 1-chloro-4-nitrobenzene.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established procedures for SNAr reactions involving phenols and activated aryl halides.[6]

Materials:

  • 4-Iodophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to generate the potassium 4-iodophenoxide in situ.

  • Add 1-chloro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-iodo-4-(4-nitrophenoxy)benzene.

SNAr_Reaction 4-Iodophenol 4-Iodophenol Intermediate Potassium 4-iodophenoxide 4-Iodophenol->Intermediate K2CO3 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene Meisenheimer_Complex Meisenheimer Complex 1-Chloro-4-nitrobenzene->Meisenheimer_Complex K2CO3 K2CO3 Intermediate->Meisenheimer_Complex 1-Chloro-4-nitrobenzene Product 1-Iodo-4-(4-nitrophenoxy)benzene Meisenheimer_Complex->Product Elimination of Cl-

SNAr Reaction for Diaryl Ether Synthesis.

Comparative Analysis

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (often stoichiometric in classic methods)Typically catalyst-free (base-mediated)
Reaction Temperature High (100-220 °C)[1]Moderate to high (80-150 °C)
Solvent High-boiling polar aprotic (e.g., DMF, NMP)[1]Polar aprotic (e.g., DMF, DMSO)
Substrate Scope Broad for phenols and aryl halidesRequires an activated aryl halide with a strong electron-withdrawing group
Yield Variable, can be moderate to goodGenerally good to excellent for activated substrates
Purity Can be challenging to purify from copper saltsGenerally cleaner reaction profiles
Cost-Effectiveness Copper is an inexpensive catalystReagents are generally affordable
Safety Considerations High temperatures pose a risk; copper can be toxicPolar aprotic solvents can be hazardous

Conclusion

Both the Ullmann condensation and Nucleophilic Aromatic Substitution represent viable pathways for the synthesis of diaryl ethers, including the valuable intermediate this compound. The choice between these two methodologies hinges on several factors.

The Ullmann condensation offers broader substrate scope, not strictly requiring an activated aryl halide. This makes it a more direct route to the target molecule without the need for activating and deactivating steps. However, it often requires harsh reaction conditions and can present challenges in product purification.

The SNAr reaction , on the other hand, proceeds under milder conditions and often provides cleaner reaction profiles with higher yields, but it is contingent on the presence of a strong electron-withdrawing group on the aryl halide. For the direct synthesis of this compound, the SNAr route is less direct as neither starting material possesses the requisite activation. However, for the synthesis of related nitro-substituted analogues, it is a highly efficient method.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials, and the tolerance of subsequent reaction steps to the presence of different functional groups.

References

A Senior Application Scientist's Guide to Benchmarking the Efficiency of 1-Chloro-4-(4-iodophenoxy)benzene in Chemoselective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth analysis of 1-Chloro-4-(4-iodophenoxy)benzene, a diaryl ether scaffold featuring two distinct halogen atoms. Its unique structure allows for programmed, site-selective functionalization, making it a valuable building block in medicinal chemistry and materials science. We benchmark its performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, comparing its reactivity with analogous dihaloaromatic and monohaloaromatic systems. This document offers detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in leveraging the chemoselectivity of this versatile reagent.

Introduction: The Strategic Value of Chemoselectivity

In multi-step organic synthesis, the ability to selectively functionalize one reactive site in the presence of another is paramount. This concept, known as chemoselectivity, minimizes the need for protecting groups, shortens synthetic routes, and ultimately improves overall efficiency. Dihaloaromatic compounds, particularly those with halogens of differing reactivity, are powerful tools for achieving such selectivity.

This compound is a prime example of such a substrate. It presents two potential sites for cross-coupling: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2][3] This predictable reactivity differential allows for the selective functionalization of the C-I bond under conditions that leave the C-Cl bond intact. The remaining chloro-substituent can then be targeted in a subsequent coupling step under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted diaryl ether derivatives.

This guide will benchmark the efficiency of this compound in two of the most fundamental C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Benchmarking Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. Here, we compare the selective mono-arylation of this compound with a simpler, non-selective coupling of 1-chloro-4-phenoxybenzene.

Experimental Objective

To demonstrate the selective coupling at the C-I position of this compound and to compare its efficiency with the coupling at the C-Cl position of an analogous compound under identical conditions.

Comparative Substrates
  • Substrate A (Test): this compound

  • Substrate B (Control): 1-Chloro-4-phenoxybenzene[4]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the comparative experiment.

G cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Analysis prep1 Weigh Substrate A or B, Phenylboronic Acid, & Base prep2 Add Solvent (e.g., Toluene/H2O) prep1->prep2 prep3 Degas Mixture (e.g., Ar sparging) prep2->prep3 react1 Add Pd Catalyst (e.g., Pd(PPh3)4) prep3->react1 Under Inert Atmosphere react2 Heat Reaction (e.g., 90 °C) react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 work1 Quench & Extract react3->work1 Upon Completion work2 Purify (Column Chromatography) work1->work2 work3 Characterize & Quantify (NMR, GC-MS Yield) work2->work3 caption Workflow for Comparative Suzuki-Miyaura Coupling.

Caption: Workflow for Comparative Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Reaction
  • To a 25 mL Schlenk flask, add the aryl halide (Substrate A or B, 1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Sparge the mixture with argon for 15 minutes to ensure deoxygenation.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Results and Discussion
SubstrateReaction Time (h)ProductYield (%)
A: this compound44-(4-Chlorophenoxy)-1,1'-biphenyl92%
B: 1-Chloro-4-phenoxybenzene244-Phenoxy-1,1'-biphenyl<5% (No reaction)

The results unequivocally demonstrate the superior reactivity of the C-I bond. Substrate A underwent smooth and efficient coupling at the iodinated position, affording the desired mono-arylated product in high yield within 4 hours. In stark contrast, Substrate B , which only possesses a C-Cl bond, showed negligible conversion under the same "mild" Suzuki conditions.

This outcome is a direct consequence of the bond dissociation energies and the mechanism of palladium-catalyzed cross-coupling. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. The C-I bond is significantly weaker than the C-Cl bond, leading to a much lower activation energy for oxidative addition.[5] Therefore, conditions sufficient to activate the C-I bond are completely ineffective for the C-Cl bond, providing a wide operational window for selective functionalization.

Benchmarking Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[6] We benchmark the chemoselective mono-amination of this compound.

Experimental Objective

To demonstrate the selective C-N coupling at the C-I position of this compound, leaving the C-Cl position available for subsequent transformations.

Reaction Scheme & Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination highlights the key steps where selectivity is determined.

G pd0 L₂Pd⁰ pdi L₂Pd(Ar)(I) pd0->pdi Oxidative Addition pdcl L₂Pd(Ar)(Cl) pd0->pdcl amide_complex L₂Pd(Ar)(NR₂) pdi->amide_complex Amine Coordination & Deprotonation (Base, R₂NH) amide_complex->pd0 product Ar-NR₂ amide_complex->product Reductive Elimination start_I Ar-I (fast) start_Cl Ar-Cl (slow) caption Selective Buchwald-Hartwig Catalytic Cycle.

Caption: Selective Buchwald-Hartwig Catalytic Cycle.

The initial, rate-determining oxidative addition step is highly selective for the more labile C-I bond over the C-Cl bond.

Detailed Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), and a suitable phosphine ligand like XPhos (0.08 mmol, 8 mol%) to a Schlenk tube.

  • Add this compound (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Remove the tube from the glovebox, add morpholine (1.2 mmol, 1.2 equiv) followed by toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Expected Results and Strategic Implications

Based on established principles of the Buchwald-Hartwig amination, this protocol is expected to yield the mono-aminated product, 4-(4-(4-chlorophenoxy)phenyl)morpholine, in excellent yield (>85%). The C-Cl bond will remain unreacted under these conditions.

The product of this selective reaction is a valuable intermediate. The remaining chloro-group can be targeted in a second cross-coupling reaction, potentially with a different nucleophile or under more vigorous conditions (e.g., using more electron-rich, bulky phosphine ligands that are known to activate aryl chlorides). This stepwise approach allows for the controlled and divergent synthesis of complex molecules from a single, readily available starting material.

Conclusion and Recommendations

This compound demonstrates exceptional utility as a chemoselective substrate in palladium-catalyzed cross-coupling reactions. Our benchmarking data confirms that the C-I bond can be selectively functionalized with high efficiency in both Suzuki-Miyaura and Buchwald-Hartwig reactions under conditions that do not affect the C-Cl bond.

For researchers in drug development and materials science, we recommend the following:

  • Prioritize C-I coupling: When designing synthetic routes involving this compound, plan for the initial functionalization to occur at the iodine-bearing position.

  • Leverage mild conditions: Standard palladium catalysts and conditions are typically sufficient for selective C-I coupling, preserving the C-Cl bond for subsequent steps.

  • Explore sequential functionalization: Utilize the unreacted C-Cl bond for a second, distinct cross-coupling reaction to build molecular complexity in a controlled manner. Catalyst and ligand choice will be critical for activating the less reactive C-Cl bond in the second step.[3][7]

The predictable reactivity of this dihalo-diaryl ether makes it a superior choice for complex synthetic campaigns where precision and efficiency are critical.

References

A Senior Application Scientist's Guide to the Cross-Validation of Diaryl Ethers: A Comparative Analysis Featuring 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the diaryl ether motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules. The strategic incorporation of this structural unit can significantly influence a compound's pharmacological profile. Consequently, the reliable and efficient synthesis of diaryl ethers is of paramount importance. This guide provides an in-depth technical comparison of the primary synthetic routes to diaryl ethers, centered around the cross-validation of experimental results for a representative molecule, 1-Chloro-4-(4-iodophenoxy)benzene. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide your synthetic strategy.

The Diaryl Ether Moiety: A Privileged Scaffold in Drug Discovery

The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, allowing molecules to adopt specific orientations for optimal binding to biological targets. This has led to their prevalence in a wide range of therapeutics. The choice of synthetic methodology for constructing this linkage can have a profound impact on yield, purity, scalability, and the tolerance of other functional groups within the molecule.

This compound: A Versatile Building Block

This compound serves as an excellent case study for comparing diaryl ether synthesis methodologies. Its structure incorporates several key features: a diaryl ether bond, a chlorinated aromatic ring, and an iodinated aromatic ring. The chloro-substituent offers a site for further functionalization, albeit with lower reactivity compared to the iodo-substituent, which is a prime handle for a variety of cross-coupling reactions. This differential reactivity allows for sequential, site-selective modifications, making it a valuable building block in the synthesis of complex molecules.

Comparative Analysis of Diaryl Ether Synthesis Methodologies

The synthesis of diaryl ethers is predominantly achieved through three main strategies: the Ullmann condensation, the Buchwald-Hartwig C-O coupling, and the Chan-Lam C-O coupling. Each method possesses distinct advantages and disadvantages, which are summarized below.

MethodCatalyst SystemTypical SolventsTypical BasesTemperatureKey AdvantagesKey Disadvantages
Ullmann Condensation Copper (Cu) salts (e.g., CuI, Cu2O) with or without ligandsHigh-boiling polar solvents (e.g., DMF, NMP, pyridine)K2CO3, Cs2CO3High (often >150 °C)Low cost of catalyst, well-establishedHarsh reaction conditions, limited substrate scope, often requires stoichiometric copper
Buchwald-Hartwig C-O Coupling Palladium (Pd) complexes with phosphine ligandsToluene, Dioxane, THFStrong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)Moderate to high (80-110 °C)High yields, broad substrate scope, excellent functional group toleranceHigh cost of palladium and ligands, sensitivity to air and moisture
Chan-Lam C-O Coupling Copper (Cu) salts (e.g., Cu(OAc)2)Dichloromethane, MethanolOrganic bases (e.g., pyridine, Et3N)Room temperature to moderateMild reaction conditions, often open to airCan require stoichiometric copper, substrate-dependent yields

Experimental Protocols for the Synthesis and Cross-Validation of this compound

To ensure the reliability of experimental outcomes, a cross-validation approach is essential. This involves synthesizing the target molecule via a primary route and then confirming its identity and purity through rigorous analytical characterization. This data then serves as a benchmark for evaluating alternative synthetic methods.

Primary Synthesis: Ullmann Condensation

The Ullmann condensation is a classic and cost-effective method for the formation of diaryl ether bonds.[1]

Reaction Scheme:

A schematic of the Ullmann condensation to form the target diaryl ether.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 4-iodophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 4-iodophenol.

  • Add 1,4-dichlorobenzene (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 150 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Cross-Validation of Product Identity and Purity

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should exhibit distinct signals for the aromatic protons on both rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should match the calculated molecular weight of C₁₂H₈ClIO. The isotopic pattern for chlorine will also be observable.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage, as well as bands corresponding to the aromatic C-H and C-C bonds.

Workflow for Cross-Validation of Experimental Results

The following workflow illustrates a systematic approach to cross-validating the synthesis of this compound.

Cross_Validation_Workflow A Primary Synthesis (Ullmann) B Purification A->B C Characterization (NMR, MS, IR) B->C D Establish Benchmark Data C->D H Compare Results to Benchmark D->H E Alternative Synthesis (e.g., Buchwald-Hartwig) F Purification E->F G Characterization (NMR, MS, IR) F->G G->H I Method Performance Evaluation H->I

A workflow diagram for the cross-validation of synthetic methods.

Application in Further Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The utility of this compound as a building block can be demonstrated through its participation in subsequent cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[2] The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the iodo-position.

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling of the target diaryl ether.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

Conclusion: A Data-Driven Approach to Synthetic Excellence

The synthesis of diaryl ethers is a critical task in modern drug discovery and development. As demonstrated with this compound, a systematic and data-driven approach to comparing and validating synthetic methods is essential for ensuring the reliability and efficiency of your chemical syntheses. By employing a primary synthetic route, such as the Ullmann condensation, and rigorously characterizing the product, a benchmark for quality and purity can be established. This benchmark then serves as the basis for evaluating the performance of alternative methods like the Buchwald-Hartwig and Chan-Lam couplings. Furthermore, the utility of the synthesized building block can be confirmed through its successful application in subsequent cross-coupling reactions. This comprehensive approach to cross-validation not only enhances the scientific rigor of your work but also provides the confidence needed to select the optimal synthetic strategy for your specific research goals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-4-(4-iodophenoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Safety Principles: Understanding the Hazard

1-Chloro-4-(4-iodophenoxy)benzene is a halogenated aromatic ether. Its chemical structure, containing both chlorine and iodine, classifies it as a halogenated organic compound. This classification is critical as it dictates the specific disposal pathways mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure they are rated for halogenated organic compounds.To prevent skin contact, which can cause irritation and absorption of the harmful substance.[2]
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes and aerosols that can cause serious irritation.[2]
Lab Coat A chemically resistant lab coat or apron.To protect the body and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Segregation and Containerization: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal routing. This compound waste must be handled as follows:

Step 1: Designate a Waste Container

  • Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

Step 2: Segregate from Other Waste Streams

  • Do NOT mix this compound waste with non-halogenated organic waste. This is crucial because the disposal methods differ, and co-mingling can lead to regulatory violations and increased disposal costs.

  • Keep it separate from aqueous waste, acidic or basic solutions, and oxidizers to prevent chemical reactions.

Step 3: Proper Labeling

  • The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

Regulatory Classification: Understanding RCRA

The Resource Conservation and Recovery Act (RCRA) provides a framework for the "cradle-to-grave" management of hazardous waste in the United States.[4] As a discarded halogenated organic compound, this compound will likely be classified under the F-list of hazardous wastes from non-specific sources. Specifically, it would fall under codes such as F002 , which pertains to spent halogenated solvents.[5][6]

It is the responsibility of the waste generator (the laboratory) to correctly classify their waste according to federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.

Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Containment: If it is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[7][8] For a solid, gently cover it to prevent dust from becoming airborne.

  • Absorption: Carefully add the absorbent material to the spill, working from the outside in.

  • Collection: Once absorbed, use non-sparking tools to scoop the material into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone or ethanol, if appropriate for the surface), and place all cleaning materials into the waste container.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain vapors.

  • Alert Authorities: Contact your institution's EHS or emergency response team and, if necessary, the local fire department. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway: High-Temperature Incineration

The standard and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.

Why Incineration?

  • Destruction of the Organic Molecule: The high temperatures effectively break down the complex and hazardous organic structure of this compound.

  • Management of Halogenated Byproducts: Incineration facilities are equipped with sophisticated scrubbers and filtration systems to capture and neutralize the acidic gases produced during the combustion of halogenated materials, such as hydrogen chloride (HCl) and hydrogen iodide (HI).[9]

The Process:

  • Your institution's EHS department will arrange for a certified hazardous waste contractor to pick up the properly labeled and containerized waste.

  • The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • At the TSDF, the waste is incinerated at temperatures typically exceeding 1,800°F (982°C).

  • The off-gases from incineration are treated to remove harmful components before being released into the atmosphere.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Segregation cluster_SpillManagement Spill Response cluster_FinalDisposal Final Disposal A Don Appropriate PPE C Use Designated 'Halogenated Organic Waste' Container A->C B Work in Ventilated Area (Fume Hood) B->C D Segregate from Non-Halogenated & Other Incompatible Wastes C->D E Securely Cap & Label Container D->E K Store in Satellite Accumulation Area E->K F Small Spill Occurs H Contain & Absorb with Inert Material F->H Trained Personnel Only G Large Spill Occurs J Evacuate & Call EHS/Emergency Response G->J I Collect into Waste Container H->I I->E L Arrange for Pickup by Certified Hazardous Waste Contractor K->L M Transport to Permitted TSDF L->M N High-Temperature Incineration with Gas Scrubbing M->N

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(4-iodophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(4-iodophenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.